1-Phenylsulfonylindole-5-boronic acid
Description
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWYPMYEBNWOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376828 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-51-5 | |
| Record name | B-[1-(Phenylsulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenylsulfonylindole-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Phenylsulfonylindole-5-boronic acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. Its indole scaffold is a privileged structure found in numerous biologically active compounds, while the phenylsulfonyl group serves as a crucial protecting and activating group. The boronic acid functionality at the 5-position allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and critical considerations for the preparation of this important intermediate.
Synthetic Strategy: A Multi-step Approach to this compound
The most common and efficient synthesis of this compound is a three-step process commencing with the bromination of indole. This is followed by the protection of the indole nitrogen with a phenylsulfonyl group, and finally, a palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety. This strategic sequence ensures high yields and regioselectivity.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromoindole
The initial step involves the regioselective bromination of indole at the C5 position.
Reaction Mechanism and Key Considerations
Direct bromination of indole can lead to a mixture of products. A common strategy to achieve high regioselectivity for the 5-position involves the formation of an intermediate, such as 2-sodium sulfonate-indole, which directs the electrophilic substitution to the desired position[1][2]. Subsequent removal of the directing group furnishes 5-bromoindole.
Experimental Protocol: Synthesis of 5-Bromoindole[1]
-
Formation of 2-Sodium Sulfonate-Indole: In a suitable reaction vessel, dissolve indole (e.g., 7.2 g) in ethanol (e.g., 80 mL). Add an aqueous solution of sodium bisulfite (e.g., 52 g of a 27% solution) dropwise. Stir the reaction mixture at room temperature for approximately 18 hours. The resulting precipitate, 2-sodium sulfonate-indole, is collected by filtration, washed, and dried.
-
Acetylation: The intermediate from the previous step is then acetylated using acetic anhydride.
-
Bromination and Hydrolysis: The acetylated intermediate (e.g., 4.8 g) is dissolved in water (e.g., 44 g), and the solution is cooled to 0 °C. Bromine (e.g., 5.9 g) is added dropwise, and the reaction is stirred for 1 hour at 0 °C, followed by an additional hour at room temperature. An aqueous solution of sodium bisulfite is added to quench any remaining bromine. Finally, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed for approximately 15 hours to hydrolyze the intermediates. After cooling, the product, 5-bromoindole, crystallizes and is collected by filtration, washed, and dried.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Indole | 117.15 | 7.2 g | 0.061 |
| Sodium Bisulfite (27% aq.) | 104.06 | 52 g | ~0.135 |
| Bromine | 159.81 | 5.9 g | 0.037 |
| Sodium Hydroxide (50% aq.) | 40.00 | 6 g | 0.075 |
Step 2: Synthesis of 5-Bromo-1-phenylsulfonylindole
The second step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a crucial step as it enhances the stability of the indole ring and modulates its reactivity for the subsequent borylation step.
Reaction Mechanism and Key Considerations
The N-phenylsulfonylation of 5-bromoindole proceeds via a nucleophilic substitution reaction[3]. A base is used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the N-sulfonylated product. The choice of base and solvent is critical to ensure a high yield and avoid side reactions.
Experimental Protocol: Synthesis of 5-Bromo-1-phenylsulfonylindole
-
To a solution of 5-bromoindole (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| 5-Bromoindole | 196.04 | 1.0 |
| Sodium Hydride (60%) | 24.00 | 1.2 |
| Benzenesulfonyl Chloride | 176.62 | 1.1 |
| Anhydrous DMF | - | - |
Step 3: Synthesis of this compound via Miyaura Borylation
The final step is the conversion of the aryl bromide to a boronic acid via a palladium-catalyzed Miyaura borylation reaction. This is typically achieved by first forming the pinacol ester, which is a stable and easily purifiable intermediate, followed by hydrolysis to the final boronic acid.
Reaction Mechanism and Key Considerations
The Miyaura borylation reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂)[1]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the diboron reagent, and reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound pinacol ester[4]
-
In a reaction vessel, combine 5-bromo-1-phenylsulfonylindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add a degassed solvent such as 1,4-dioxane.
-
Purge the reaction mixture with an inert gas (e.g., argon) and heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Experimental Protocol: Hydrolysis to this compound[5][6]
-
Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add an excess of a suitable reagent for hydrolysis, such as sodium periodate or an acid like HCl.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
| Reagent/Solvent | Molar Mass ( g/mol ) | Equivalents |
| 5-Bromo-1-phenylsulfonylindole | 336.21 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 1.1 |
| Potassium Acetate | 98.14 | 3.0 |
| Pd(dppf)Cl₂ | 731.70 | 0.03 |
| 1,4-Dioxane | - | - |
Characterization Data
Accurate characterization of the final product and its intermediates is essential for confirming the success of the synthesis.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 5-Bromo-1-phenylsulfonylindole | 7.96 (d, J = 8.4 Hz, 1H), 7.69–7.64 (m, 4H), 7.57–7.34 (m, 6H) | 138.0, 137.9, 137.4, 136.3, 134.2, 133.1, 132.6, 130.2, 129.4, 128.8, 128.4, 128.2, 126.8, 126.6, 124.5, 122.7, 120.1, 115.2, 113.6, 111.7, 107.7 | [M+H]⁺: 336.0, 338.0 |
| This compound pinacol ester | Expected signals for the indole core, phenylsulfonyl group, and a characteristic singlet for the methyl groups of the pinacol ester around 1.3 ppm. | Expected aromatic signals and a characteristic signal for the quaternary carbons of the pinacol group around 84 ppm. | [M+H]⁺: 428.1 |
| This compound | Aromatic protons of the indole and phenylsulfonyl groups, and a broad singlet for the B(OH)₂ protons. | Aromatic carbons of the indole and phenylsulfonyl groups. | [M+H]⁺: 302.1 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
The synthesis of this compound is a well-established and reliable process that provides access to a versatile building block for drug discovery. By following the detailed protocols and considering the key mechanistic aspects outlined in this guide, researchers can efficiently prepare this valuable compound for their synthetic endeavors. Careful execution of each step, along with rigorous purification and characterization, will ensure the high quality of the final product, which is paramount for its successful application in the development of novel therapeutics.
References
- CN102558017A - Method for preparing 5-bromoindole - Google P
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. (URL: [Link])
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (URL: [Link])
-
Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (URL: [Link])
- CN105622481A - Process for efficient synthesis of 5-bromoindole - Google P
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Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions - ResearchGate. (URL: [Link])
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. (URL: [Link])
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SUPPLEMENTARY INFORMATION for the article: - The Royal Society of Chemistry. (URL: [Link])
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1-(Phenylsulfonyl)indole-5-boronic acid, pinacol ester. (URL: [Link])
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1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. (URL: [Link])
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Indolylboronic Acids: Preparation and Applications - PMC - NIH. (URL: [Link])
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. (URL: [Link])
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Electropolymerization of 5-Indolylboronic acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications - MDPI. (URL: [Link])
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Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a. (URL: [Link])
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Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (URL: [Link])
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1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - arkat usa. (URL: [Link])
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On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF - ResearchGate. (URL: [Link])
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Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. (URL: [Link])
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An In-depth Technical Guide to the Preparation of Indole-5-Boronic Acid Derivatives
Abstract
Indole-5-boronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry and materials science. Their utility as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions, has established them as indispensable tools for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable compounds. We will dissect the nuances of direct C-H borylation, traditional halogen-metal exchange routes, and the critical role of nitrogen-protecting groups in achieving regiochemical control. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methodologies for their specific synthetic targets.
The Strategic Importance of Indole-5-Boronic Acids in Drug Discovery
The indole nucleus is a privileged scaffold, frequently found in a vast array of natural products and pharmaceuticals.[1] Functionalization of the indole core allows for the systematic exploration of chemical space, a cornerstone of modern drug development. Indole-5-boronic acids, in particular, serve as key precursors for introducing diverse substituents onto the benzene ring of the indole system. This capability is crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][3]
The primary application of indole-5-boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning transformation provides a robust and high-yielding method for the formation of carbon-carbon bonds.[1] The low toxicity, high stability, and ready availability of boronic acids make them ideal coupling partners.[5][6] By leveraging the Suzuki-Miyaura reaction, medicinal chemists can efficiently construct libraries of novel indole-based compounds for biological screening.[7]
Synthetic Pathways to Indole-5-Boronic Acid Derivatives
The preparation of indole-5-boronic acids can be broadly categorized into two main approaches: functionalization of a pre-formed indole core and construction of the indole ring with the boronic acid moiety already incorporated. This guide will focus on the former, as it is the more common and versatile strategy.
Direct C-H Borylation: The Modern Approach
Direct C-H activation and borylation has emerged as the most elegant and atom-economical method for synthesizing arylboronic acids.[8] This approach avoids the need for pre-functionalized starting materials, such as haloindoles, thereby shortening synthetic sequences and reducing waste. Transition-metal catalysis, particularly with iridium-based systems, is at the forefront of this methodology.[9]
The Challenge of Regioselectivity: The indole scaffold presents a significant challenge in terms of regioselectivity, with multiple C-H bonds susceptible to activation.[10] The pyrrolic C3 position is often the most electronically favored site for electrophilic attack.[11] However, through careful selection of catalysts, ligands, and directing groups, borylation can be selectively guided to the C5 position.
Mechanism of Iridium-Catalyzed C-H Borylation: The catalytic cycle for iridium-catalyzed C-H borylation is a well-studied process. It generally proceeds through the following key steps:
-
Oxidative addition of the borylating agent (e.g., bis(pinacolato)diboron, B₂pin₂) to the iridium center.
-
Coordination of the indole substrate to the iridium complex.
-
C-H bond activation via a concerted metalation-deprotonation (CMD) pathway.
-
Reductive elimination to furnish the borylated indole and regenerate the active catalyst.
Figure 1: A simplified representation of the iridium-catalyzed C-H borylation cycle.
Experimental Protocol: Iridium-Catalyzed C5-Borylation of N-Protected Indole
This protocol is a representative example and may require optimization for specific substrates.
| Step | Procedure | Rationale |
| 1 | To an oven-dried Schlenk flask, add the N-protected indole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and [Ir(cod)OMe]₂ (0.025 mmol). | The use of an inert atmosphere is crucial to prevent the deactivation of the iridium catalyst. |
| 2 | Add dtbpy (di-tert-butyl bipyridine) ligand (0.05 mmol). | The ligand plays a critical role in controlling the reactivity and selectivity of the catalyst. |
| 3 | Evacuate and backfill the flask with argon three times. | Ensures the removal of oxygen and moisture. |
| 4 | Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe. | Anhydrous solvent is essential to prevent quenching of the active species. |
| 5 | Stir the reaction mixture at 80 °C for 16-24 hours. | Elevated temperature is typically required to drive the reaction to completion. |
| 6 | Monitor the reaction progress by TLC or GC-MS. | Allows for the determination of the optimal reaction time. |
| 7 | Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. | Removes the solvent prior to purification. |
| 8 | Purify the crude product by column chromatography on silica gel. | See Section 4 for detailed purification strategies. |
Halogen-Metal Exchange: The Traditional Route
Prior to the advent of direct C-H borylation, the most common method for preparing indole-5-boronic acids involved a halogen-metal exchange reaction starting from 5-bromoindole.
The Underlying Principle: This method relies on the generation of a highly nucleophilic organometallic intermediate (an indolyl-lithium or indolyl-magnesium species) which then reacts with an electrophilic boron source, typically a trialkyl borate.
Workflow for Halogen-Metal Exchange:
Figure 2: General workflow for the preparation of indole-5-boronic acid via halogen-metal exchange.
Experimental Protocol: Synthesis from 5-Bromoindole
| Step | Procedure | Rationale |
| 1 | Dissolve N-protected 5-bromoindole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon. | Strict anhydrous and inert conditions are paramount for the success of this reaction. |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Low temperature is required to prevent side reactions and ensure the stability of the organolithium intermediate. |
| 3 | Slowly add n-butyllithium (1.1 mmol, solution in hexanes) dropwise. | The formation of the indolyl-lithium species is rapid at this temperature. |
| 4 | Stir the mixture at -78 °C for 1 hour. | Ensures complete halogen-metal exchange. |
| 5 | Add triisopropyl borate (1.5 mmol) dropwise at -78 °C. | The borate ester acts as the electrophilic boron source. |
| 6 | Allow the reaction to warm slowly to room temperature and stir overnight. | Allows the reaction to go to completion. |
| 7 | Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. | Safely neutralizes any remaining organolithium species. |
| 8 | Acidify the mixture with 1 M HCl to pH ~2. | Hydrolyzes the borate ester to the desired boronic acid. |
| 9 | Extract the product with ethyl acetate (3 x 20 mL). | Transfers the product to the organic phase. |
| 10 | Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. | Removes residual water and prepares the crude product for purification. |
| 11 | Purify the crude product. | See Section 4 for purification details. |
The Critical Role of Nitrogen-Protecting Groups
The indole nitrogen is nucleophilic and its N-H proton is acidic. In many synthetic transformations, it is necessary to protect this position to prevent unwanted side reactions and to modulate the electronic properties of the indole ring.[12][13] The choice of protecting group can have a profound impact on the regioselectivity and yield of the borylation reaction.[14]
| Protecting Group | Abbreviation | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | Easily introduced and removed under mild acidic conditions. Can be cleaved during some reactions.[13] |
| Phenylsulfonyl | PhSO₂ | A robust, electron-withdrawing group. Cleavage requires harsher conditions.[13] |
| Tosyl | Ts | Similar to phenylsulfonyl, providing good stability. |
| [2-(trimethylsilyl)ethoxy]methyl | SEM | Removed under fluoride-mediated conditions, offering orthogonal deprotection strategies.[15][16] |
Causality Behind Protecting Group Selection:
-
Electron-withdrawing groups (e.g., Boc, PhSO₂, Ts) decrease the electron density of the pyrrole ring, making the benzenoid ring more susceptible to electrophilic borylation.[13]
-
Steric hindrance from a bulky N-protecting group can also influence the regioselectivity of the borylation reaction by sterically blocking certain positions.
-
Directing effects: Some protecting groups can act as directing groups, guiding the borylation to a specific position through coordination with the metal catalyst.
Purification of Indole-5-Boronic Acids: A Practical Guide
The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimers (boroxines) upon dehydration.[17][18]
Common Purification Techniques:
-
Recrystallization: Effective for solid products with suitable solubility profiles.[17][19] Hot water or ethanol can be effective solvents for some aryl boronic acids.[19][20]
-
Column Chromatography: Neutral alumina or silica gel can be employed.[17][20] Care must be taken as some boronic acids can be unstable on silica gel.[18]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by treatment with a base.[20][21] This allows for their separation from non-acidic impurities.
-
Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts, which can be easily purified and then hydrolyzed to release the pure boronic acid.[18][19]
Downstream Applications: The Suzuki-Miyaura Cross-Coupling
Once prepared, indole-5-boronic acids are readily employed in Suzuki-Miyaura cross-coupling reactions to forge new C-C bonds. This reaction is a cornerstone of modern synthetic chemistry.[1]
The Suzuki-Miyaura Catalytic Cycle:
Figure 3: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
| Step | Procedure |
| 1 | To a flask, add indole-5-boronic acid (1.0 mmol), the aryl halide coupling partner (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). |
| 2 | Add a solvent mixture, typically dioxane/water or toluene/ethanol/water. |
| 3 | Degas the mixture by bubbling with argon for 15-20 minutes. |
| 4 | Heat the reaction mixture at 80-100 °C until completion (monitor by TLC or LC-MS). |
| 5 | Cool to room temperature, dilute with water, and extract with an organic solvent. |
| 6 | Wash, dry, and concentrate the organic phase. |
| 7 | Purify the product by column chromatography or recrystallization. |
Conclusion
The preparation of indole-5-boronic acid derivatives is a critical capability for researchers in drug discovery and materials science. While traditional methods based on halogen-metal exchange remain viable, modern transition-metal-catalyzed C-H borylation offers a more efficient and elegant route. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and robust purification techniques are essential for success. This guide provides a foundational framework to empower scientists in the synthesis and application of these invaluable chemical tools.
References
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A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Cubinak, M., Edlova, T., Polak, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Recent Advances on Regioselective C−H Borylation of Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Molecular-editing reaction expands indoles with nitrogen. (2022). C&EN Global Enterprise, 100(41). [Link]
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Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2891–2895. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link] moiety-Muchowski-Solas/35798991444153b677a296231c6a267566271c69
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Indolylboronic Acids: Preparation and Applications. (2019). PubMed. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
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Regioselective C5-H Direct Iodination of Indoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Metal-free C–H Borylation and Hydroboration of Indoles. (2023). ACS Omega. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. (2021). Angewandte Chemie International Edition, 60(38), 20836-20841. [Link]
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indole-5-boronic acid. (n.d.). Chembase. Retrieved January 18, 2026, from [Link]
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Indolylboronic Acids: Preparation and Applications. (2019). National Genomics Data Center. [Link]
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Indole-Boronic Acid Coupling Development. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. (2023). MDPI. [Link]
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(PDF) Indolylboronic Acids: Preparation and Applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences, 124(1), 203-209. [Link]
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An In-Depth Technical Guide to 1-Phenylsulfonylindole-5-boronic Acid: Properties, Reactivity, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 1-Phenylsulfonylindole-5-boronic acid, a key building block in medicinal chemistry. We will move beyond simple data recitation to offer field-proven insights into its chemical properties, reactivity, and strategic applications, particularly for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices and the establishment of robust, self-validating protocols.
Core Molecular Profile and Physicochemical Properties
This compound is an organoboron compound featuring a core indole scaffold.[1] The nitrogen atom of the indole is protected by a phenylsulfonyl group, which serves to modulate the electronic properties of the indole ring system and provides stability. The boronic acid moiety at the 5-position is the primary reactive handle, making this molecule an invaluable reagent for carbon-carbon bond formation.[2]
The phenylsulfonyl group is a strong electron-withdrawing group. This has a significant impact on the reactivity of the indole ring, deactivating it towards certain electrophilic substitutions while influencing the acidity of the N-H proton in the unprotected parent indole. Its presence is critical for stability and for directing reactivity in subsequent synthetic steps. Boronic acids, in general, are mild Lewis acids and are valued for their stability, low toxicity, and versatile reactivity.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1][5] |
| Molecular Weight | 301.13 g/mol | [2][6] |
| CAS Number | 480438-51-5 | [5] |
| Appearance | White to off-white powder/solid | [4] |
| Purity | Typically ≥95% | [5][7] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in nonpolar solvents. | [4] |
| Storage Conditions | 2-8°C, under inert gas, sealed from moisture.[2] |
Expert Insight: Storage and Handling
The recommended storage condition of 2-8°C under an inert atmosphere is not merely a suggestion but a critical requirement for maintaining the compound's integrity.[2] Boronic acids are susceptible to dehydration, which leads to the formation of a trimeric anhydride known as a boroxine.[8] This process is reversible but can complicate stoichiometry in reactions. Storing the compound cold and under an inert gas (like argon or nitrogen) minimizes both thermal degradation and this dehydration pathway, ensuring reproducible results in sensitive catalytic reactions.
Synthesis and Reactivity: The Suzuki-Miyaura Cross-Coupling Nexus
The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][9] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores common in many pharmaceutical agents.[10][11]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).
-
Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[11] This is often the rate-determining step.
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for coupling this compound with a generic aryl bromide.
Core Principle & Causality
The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success.
-
Catalyst/Ligand : A palladium(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote the oxidative addition and reductive elimination steps.[12]
-
Base : A base like K₃PO₄ or K₂CO₃ is essential for activating the boronic acid to form the boronate "ate" complex, which is necessary for the transmetalation step.[11][12] The choice of base can influence reaction rate and prevent side reactions like protodeboronation.
-
Solvent : A mixture of an organic solvent (like dioxane or DMF) and water is common. The organic solvent solubilizes the organic reagents, while water helps to dissolve the inorganic base.
Step-by-Step Methodology
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
-
Reagent Preparation & Vessel Setup :
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl bromide partner (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Self-Validation Check: Ensure the base is finely powdered and dry. Clumps can lead to poor solubility and inconsistent reaction kinetics.
-
-
Solvent Addition & Degassing :
-
Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio). The concentration is typically 0.1-0.5 M with respect to the limiting reagent.
-
Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Expert Insight: Proper degassing is non-negotiable. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.
-
-
Reaction Execution :
-
Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction vigorously for the prescribed time (2-24 hours).
-
Trustworthiness: Monitor the reaction progress by TLC or LC-MS at set intervals (e.g., 2h, 6h, 12h). This provides real-time data on the consumption of starting materials and formation of the product, preventing unnecessary heating that could lead to byproduct formation.
-
-
Workup and Extraction :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis :
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13]
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is not just a reagent; it is a strategic building block for creating high-value pharmaceutical intermediates.[2]
-
Scaffold for Biologically Active Molecules : The indole nucleus is a privileged scaffold found in numerous natural products and approved drugs. By using this boronic acid, medicinal chemists can rapidly synthesize libraries of substituted indoles for structure-activity relationship (SAR) studies.[2] These efforts often target kinases, G-protein coupled receptors, and other proteins implicated in diseases like cancer.[14][15]
-
Protein Degrader Building Blocks : This compound is explicitly listed as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[5] PROTACs are bifunctional molecules that induce the degradation of a target protein. This boronic acid can be used to synthesize the part of the molecule that binds to the protein of interest.
-
Modulation of Physicochemical Properties : The phenylsulfonyl group, while acting as a protecting group, also significantly alters the electronic and lipophilic character of the final molecule. This can be strategically used to improve properties like metabolic stability, cell permeability, and target engagement.
Caption: Logical flow from the starting reagent to drug discovery applications.
Safety and Hazard Information
As with any laboratory chemical, proper handling is essential. According to available safety data, this compound presents the following hazards:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.[7]
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] In case of skin contact, wash immediately with plenty of soap and water.[16]
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1-Phenylsulfonylindole-5-boronic acid: A Guide to Stability and Storage
An In-Depth Technical Guide for Researchers
Introduction
1-Phenylsulfonylindole-5-boronic acid is a pivotal reagent in modern synthetic and medicinal chemistry. Its molecular structure, featuring an indole core, a phenylsulfonyl group, and a boronic acid moiety, makes it an exceptionally valuable building block.[1][2] Primarily, it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex, biologically active indole derivatives.[1][3] These derivatives are integral to drug discovery programs, with applications in developing novel compounds with potential anti-inflammatory, anti-tumor, or CNS-modulating activities.[1][4]
However, the utility of this compound is intrinsically linked to its chemical integrity. Like many organoboron reagents, this compound is susceptible to degradation, which can compromise experimental reproducibility, yield, and purity. This guide provides a comprehensive overview of the factors governing its stability, detailed protocols for optimal storage and handling, and insights into assessing its purity, ensuring researchers can leverage its full synthetic potential with confidence.
The Chemical Nature of Boronic Acids: Foundational Stability Concerns
To understand the specific stability profile of this compound, one must first appreciate the inherent reactivity of the boronic acid functional group. Boronic acids (R-B(OH)₂) are organoboranes that function as mild Lewis acids due to the electron-deficient, sp²-hybridized boron atom.[4][5] This electronic nature is the root of both their synthetic utility and their instability. Several key degradation pathways are common to this class of compounds.
Principal Degradation Pathways
-
Protodeboronation: This is a prevalent degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The reaction is particularly facilitated in aqueous or protic media and its rate is highly influenced by pH and the electronic properties of the aryl substituent.[6]
-
Oxidation: The boron center is susceptible to oxidative degradation, especially in the presence of atmospheric oxygen or other reactive oxygen species.[6][7] This process can convert the boronic acid into the corresponding alcohol (a phenol in this case), an irreversible transformation that renders the reagent inactive for cross-coupling.[8] In biological contexts, the oxidative instability of some boronic acids can be comparable to that of thiols.[8][9]
-
Boroxine Formation: In the solid state or under anhydrous conditions, boronic acids have a strong tendency to undergo intermolecular dehydration. Three molecules can condense to form a stable, six-membered cyclic anhydride known as a boroxine.[6][10] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry, as the molecular weight changes upon dehydration.[4][6]
Caption: Key degradation pathways for boronic acids.
Factors Governing the Stability of this compound
The stability of this compound is not absolute and is critically dependent on its immediate environment. Researchers must meticulously control several factors to preserve its chemical integrity from the moment of receipt to its use in a reaction.
| Factor | Impact on Stability | Rationale & Causality |
| Temperature | High | Elevated temperatures accelerate the rates of all degradation reactions, including oxidation and dehydration (boroxine formation).[7][11][12] |
| Moisture | High | As a hygroscopic compound, it readily absorbs atmospheric water.[11][13] This moisture can directly facilitate hydrolytic C-B bond cleavage (protodeboronation) and leads to physical degradation such as caking, which complicates handling.[11][13][14] |
| Atmosphere | High | Exposure to atmospheric oxygen is a primary driver of irreversible oxidative degradation, converting the boronic acid to its corresponding phenol.[7] |
| Light | Moderate | While not as critical as moisture or oxygen, prolonged exposure to UV or high-intensity light can provide the energy to initiate photochemical degradation pathways.[7][14][15] |
Protocols for Optimal Storage and Handling
Adherence to rigorous storage and handling protocols is non-negotiable for maintaining the quality of this compound. The following recommendations are based on the chemical principles outlined above and represent best practices in the field.
Recommended Storage Conditions
For maximal shelf-life, the compound must be stored under controlled conditions that mitigate all major degradation factors.
| Parameter | Recommended Condition | Justification |
| Temperature | 2–8°C | Refrigeration significantly slows kinetic degradation processes. This specific range is often recommended by suppliers.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, providing the most effective protection against oxidative degradation.[1] |
| Humidity | Dry / Anhydrous | Must be protected from moisture to prevent hydrolysis and physical caking. The use of desiccants is a secondary measure; primary protection comes from a tightly sealed container.[11][15] |
| Light | In the Dark | Storage in an opaque container or within a dark refrigerator prevents light-induced degradation.[15] |
| Container | Tightly Sealed, Airtight Vial | A high-integrity seal is critical to maintain the inert and dry internal atmosphere.[11][15] Glass is a preferred, non-reactive material.[11] |
Experimental Protocol: Safe Handling Workflow
Proper handling during experimental use is just as critical as long-term storage. The goal is to minimize the compound's exposure to the ambient laboratory environment.
Caption: A self-validating workflow for handling sensitive boronic acids.
Step-by-Step Methodology:
-
Temperature Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing onto the cold, solid compound.
-
Inert Environment Transfer: Whenever possible, handle the solid inside a glovebox filled with nitrogen or argon. If a glovebox is unavailable, perform the transfer quickly in a fume hood with an inert gas stream directed over the vial opening.
-
Dispensing: Use only clean, dry spatulas and weighing vessels. Minimize the time the primary container is open to the atmosphere.
-
Inert Gas Purge: After taking the desired amount, flush the headspace of the container with a gentle stream of nitrogen or argon to displace any air that may have entered.
-
Secure Sealing: Immediately and tightly seal the container cap, ensuring the liner creates an airtight seal. Parafilm can be used as an additional external seal for long-term storage.
-
Proper Return: Promptly return the sealed container to its designated 2–8°C storage location.
Assessing Compound Integrity: Analytical Considerations
Verifying the purity of this compound, both upon receipt and after prolonged storage, is essential for reliable chemistry. However, the analysis of boronic acids presents unique challenges.
-
Challenges with Standard HPLC: Conventional reversed-phase HPLC methods can be problematic. The aqueous mobile phases and active silanol groups on the stationary phase can induce on-column hydrolysis or degradation, leading to inaccurate purity assessments.[16][17] What appears as an impurity may, in fact, be an artifact of the analytical method itself.
-
Advanced Analytical Techniques: To overcome these issues, more specialized methods are required for accurate quantitation.
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique avoids water, preventing hydrolysis during analysis and providing a more accurate profile of the compound's integrity.[16]
-
Supercritical Fluid Chromatography (SFC-MS): Modern SFC-MS methods have been developed for the sensitive and accurate analysis of unstable boronate esters and their corresponding acids without causing degradation.[18]
-
For routine checks where advanced techniques are unavailable, NMR spectroscopy (¹H and ¹¹B) can be a valuable tool. The presence of boroxine can be inferred from changes in the spectra, and the appearance of signals corresponding to the protodeboronated indole core would indicate significant degradation.
Conclusion
This compound is a powerful tool for chemical innovation. Its stability, however, is finite and highly dependent on meticulous storage and handling. By understanding its intrinsic chemical vulnerabilities—protodeboronation, oxidation, and boroxine formation—and implementing the rigorous protocols detailed in this guide, researchers can ensure its integrity. Storing the compound at 2–8°C under a dry, inert atmosphere and minimizing its exposure to air and moisture during handling are the cornerstones of preserving its reactivity. These practices will lead to more reliable, reproducible, and successful synthetic outcomes, ultimately accelerating the pace of research and drug development.
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An In-depth Technical Guide to GSK1070916 (CAS No. 480438-51-5): A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2][3] This azaindole-based compound has demonstrated significant antitumor activity across a broad range of cancer cell lines and in preclinical xenograft models.[1][3] Its mechanism of action involves the disruption of critical mitotic processes, leading to polyploidy and eventual apoptosis in proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and key experimental protocols related to GSK1070916, serving as a vital resource for researchers in oncology and drug development.
Chemical and Physical Properties
GSK1070916, also known as GSK-1070916A, is a synthetic organic compound with the chemical name 3-{4-[4-(2-{3-[(Dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-1,1-dimethylurea.[4][5]
| Property | Value | Source |
| CAS Number | 480438-51-5 | N/A |
| Molecular Formula | C30H33N7O | [4] |
| Molecular Weight | 507.63 g/mol | [4][5] |
| Appearance | Yellow to off-white powder | [5] |
| Solubility | Soluble in DMSO (93 mg/mL) and Ethanol (8 mg/mL). Insoluble in water. | [5] |
| Storage | Store at -20°C | [5] |
Mechanism of Action: Targeting Mitotic Regulation
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][6] Overexpression of these kinases is frequently observed in various human tumors, making them attractive targets for cancer therapy.[1][7] GSK1070916 is a reversible and ATP-competitive inhibitor that exhibits high selectivity for Aurora B and Aurora C kinases over Aurora A.[3][6][8]
The inhibition of Aurora B and C by GSK1070916 disrupts several key mitotic events:
-
Inhibition of Histone H3 Phosphorylation: GSK1070916 potently inhibits the phosphorylation of Histone H3 at serine 10, a specific substrate of Aurora B kinase.[1][3] This event is crucial for chromosome condensation and segregation.
-
Disruption of the Spindle Assembly Checkpoint (SAC): Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for the proper attachment of microtubules to kinetochores and for the activation of the SAC. By inhibiting Aurora B, GSK1070916 leads to improper chromosome alignment and segregation.[9]
-
Induction of Polyploidy and Apoptosis: Unlike many mitotic inhibitors that cause a cell cycle arrest in mitosis, treatment with GSK1070916 leads to a failure of cytokinesis.[1] This results in cells becoming polyploid, which ultimately triggers apoptosis.[1]
A distinguishing feature of GSK1070916 is its extremely slow dissociation from Aurora B and C, with a reported dissociation half-life of >480 minutes for Aurora B.[6][8] This prolonged target engagement likely contributes to its potent and sustained cellular activity.[8]
Caption: Mechanism of action of GSK1070916.
Biological Activity and Potency
GSK1070916 demonstrates potent inhibitory activity against Aurora B and C kinases, with significantly lower potency against Aurora A. This selectivity is a key feature of its pharmacological profile.
| Target | IC50 | Ki | Source |
| Aurora B | 3.5 nM | 0.38 nM | [3][6] |
| Aurora C | 6.5 nM | 1.5 nM | [3][6] |
| Aurora A | >100-fold higher than Aurora B/C | 490 nM | [3][6] |
In cellular assays, GSK1070916 effectively inhibits the proliferation of a wide array of human cancer cell lines, with EC50 values typically in the low nanomolar range (<10 nM in over 100 cell lines).[1][3] This broad-spectrum anti-proliferative activity has been observed in cell lines derived from various tumor types, including breast, colon, and lung cancer, as well as leukemia.[1]
Experimental Protocols
In Vitro Cellular Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative effects of GSK1070916 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
GSK1070916 (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Prepare serial dilutions of GSK1070916 in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the overnight medium from the cells and add the medium containing the various concentrations of GSK1070916. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
Sources
- 1. adooq.com [adooq.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenylsulfonylindole-5-boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Phenylsulfonylindole-5-boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, detailed analytical characterization, and its critical role in the development of novel therapeutics, providing researchers, scientists, and drug development professionals with actionable insights and detailed protocols.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a bifunctional reagent of significant interest in the pharmaceutical and biotechnology sectors. Its structure, featuring a phenylsulfonyl-protected indole core and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. The indole scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic drugs. The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modulating its electronic properties. Crucially, the boronic acid functionality at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds.[1] This capability allows for the introduction of a wide range of substituents at this position, a key strategy in structure-activity relationship (SAR) studies for optimizing the efficacy and pharmacokinetic profiles of drug candidates.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂BNO₄S |
| Molecular Weight | 301.13 g/mol |
| CAS Number | 480438-51-5 |
| Appearance | Off-white to white solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C, under inert gas |
Synthesis of this compound via Miyaura Borylation
The most common and efficient method for the synthesis of this compound is the Miyaura borylation of the corresponding aryl halide, 5-bromo-1-(phenylsulfonyl)indole. This palladium-catalyzed reaction involves the conversion of the carbon-bromine bond to a carbon-boron bond using a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] The resulting boronate ester is then hydrolyzed to the desired boronic acid.
Rationale Behind the Experimental Choices
The selection of the catalyst, ligand, base, and solvent is critical for a successful Miyaura borylation. A palladium catalyst, such as Pd(OAc)₂ or PdCl₂(dppf), is essential for the catalytic cycle. The ligand, often a phosphine ligand like SPhos, stabilizes the palladium complex and facilitates the reaction. A weak base, such as potassium acetate (KOAc), is used to activate the diboron reagent without promoting premature Suzuki-Miyaura cross-coupling of the product.[3] A polar aprotic solvent like dioxane or DMF is typically employed to dissolve the reactants and facilitate the reaction.
Detailed Experimental Protocol for Synthesis
Step 1: Preparation of 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-1-(phenylsulfonyl)indole (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (2.5 equiv.).
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate flask, prepare the catalyst solution by dissolving [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a solid.
Step 2: Hydrolysis to this compound
-
Dissolve the purified pinacol ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add a mild acid, such as aqueous HCl or an ion-exchange resin, to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Phenylsulfonyl Ar-H | 7.40-7.90 |
| Indole Ar-H | 6.90-7.70 | |
| B(OH)₂ | Broad singlet, variable | |
| ¹³C | Phenylsulfonyl Ar-C | 126.0-142.0 |
| Indole Ar-C | 100.0-148.0 | |
| C-B bond | Broad, often not observed |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected molecular ion peak [M]⁺ or [M+H]⁺ would correspond to the calculated molecular weight.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 5-aryl or 5-heteroaryl substituted 1-phenylsulfonylindoles. These products are often key intermediates in the synthesis of biologically active molecules.[1]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling
-
In a reaction vial, combine this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.) and a suitable ligand like SPhos (0.02-0.10 equiv.) in a solvent mixture (e.g., water:acetonitrile 1:4).[2]
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for 2-18 hours. The reaction can also be performed using microwave irradiation to reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted indole derivative.
Table 3: Representative Examples of Suzuki-Miyaura Coupling Partners
| Aryl/Heteroaryl Halide | Expected Product | Potential Therapeutic Area |
| 4-Bromopyridine | 1-Phenylsulfonyl-5-(pyridin-4-yl)indole | CNS disorders, Oncology |
| 1-Bromo-4-fluorobenzene | 5-(4-Fluorophenyl)-1-phenylsulfonylindole | Anti-inflammatory, Antiviral |
| 2-Bromothiophene | 1-Phenylsulfonyl-5-(thiophen-2-yl)indole | Antibacterial, Antifungal |
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its robust structure and the reactivity of the boronic acid moiety allow for the efficient synthesis of a diverse range of 5-substituted indole derivatives. The protocols and insights provided in this guide are intended to empower researchers in their quest for novel and effective therapeutics.
References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
-
Indolylboronic Acids: Preparation and Applications. (2019). Molecules, 24(19), 3523. MDPI. Retrieved from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Phenylsulfonylindole-5-boronic acid
Introduction
1-Phenylsulfonylindole-5-boronic acid is a bifunctional organic compound featuring an indole core, a phenylsulfonyl protecting group at the nitrogen, and a boronic acid moiety at the 5-position. Its molecular formula is C₁₄H₁₂BNO₄S, and it has a molecular weight of approximately 301.13 g/mol . This compound is a valuable intermediate in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex, biologically active indole derivatives. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the proton and carbon framework, as well as the chemical environment of the boron atom.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the molecule. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally similar compounds.[1] The numbering scheme used for assignment is provided in the accompanying figure.
Figure 1. Chemical structure and atom numbering scheme for this compound.
Table 1: Predicted ¹H NMR Data (Predicted for a 400 MHz spectrometer in DMSO-d₆)
| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.8 - 8.0 | Doublet | ~3.0 |
| H3 | 6.8 - 7.0 | Doublet | ~3.0 |
| H4 | 7.9 - 8.1 | Doublet | ~8.5 |
| H6 | 7.7 - 7.9 | Doublet of Doublets | ~8.5, ~1.5 |
| H7 | 8.2 - 8.4 | Doublet | ~1.5 |
| H2', H6' | 7.9 - 8.1 | Multiplet (Apparent Doublet) | - |
| H3', H4', H5' | 7.5 - 7.7 | Multiplet | - |
| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data (Predicted for a 100 MHz spectrometer in DMSO-d₆)
| Carbon Label(s) | Predicted Chemical Shift (δ, ppm) |
| C2 | 128 - 130 |
| C3 | 108 - 110 |
| C3a | 135 - 137 |
| C4 | 125 - 127 |
| C5 | ~130 (ipso-carbon, may be broad or unobserved) |
| C6 | 129 - 131 |
| C7 | 115 - 117 |
| C7a | 130 - 132 |
| C1' | 138 - 140 |
| C2', C6' | 127 - 129 |
| C3', C5' | 130 - 132 |
| C4' | 134 - 136 |
Table 3: Predicted ¹¹B NMR Data (Predicted for a 128 MHz spectrometer in DMSO-d₆)
| Boron Environment | Predicted Chemical Shift (δ, ppm) |
| Ar-B(OH)₂ | +28 to +33 |
Experimental Protocol for NMR Data Acquisition
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds helps in observing the exchangeable protons of the B(OH)₂ group as a broad singlet. Alternative protic solvents like methanol-d₄ can also be used to break up potential oligomeric boroxine structures, which can complicate ¹H NMR spectra, though this will cause the B(OH)₂ protons to exchange with the solvent and become unobservable.[2]
-
¹¹B NMR Considerations: Boron analysis requires specific attention. Standard borosilicate glass NMR tubes will produce a large, broad background signal. Therefore, the use of quartz NMR tubes is mandatory for acquiring a clean ¹¹B spectrum.[3][4] ¹¹B is the preferred isotope over ¹⁰B due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals and greater sensitivity.[4][5]
-
Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm quartz NMR tube for ¹¹B analysis, which can also be used for ¹H and ¹³C analysis.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-pulse ¹H spectrum (e.g., 'zg30' on a Bruker instrument).
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30').
-
Use a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Acquire several thousand scans (e.g., 2048 or more) as ¹³C has a low natural abundance.
-
-
¹¹B NMR Acquisition:
Diagram 1. Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (Boronic Acid) | Stretch (H-bonded) | 3200 - 3400 | Broad, Strong |
| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1380 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1190 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands |
| B-O (Boronic Acid) | Asymmetric Stretch | 1310 - 1350 | Strong |
| C-N | Stretch | 1250 - 1300 | Medium |
-
Sulfonyl Group (SO₂): This group is expected to show two very strong and characteristic stretching bands. The asymmetric stretch appears at a higher frequency (1350-1380 cm⁻¹) than the symmetric stretch (1160-1190 cm⁻¹).[8][9]
-
Boronic Acid Group (B(OH)₂): A broad, strong absorption between 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch.[10] A strong band for the B-O stretch is also expected around 1310-1350 cm⁻¹.[11]
Experimental Protocol for FT-IR Data Acquisition
-
Technique Selection: Attenuated Total Reflectance (ATR) is the ideal technique for analyzing solid powder samples.[12] It requires no sample preparation (like making KBr pellets), is non-destructive, and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (often diamond or zinc selenide).[13][14]
-
Background Scan: Ensure the ATR crystal surface is clean. Lower the anvil and record a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the anvil and apply consistent pressure to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal and anvil with a suitable solvent (e.g., isopropanol) and a soft wipe.
Diagram 2. Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
Table 5: Predicted m/z Values for Key Ions (Predicted for high-resolution ESI-MS)
| Ion Description | Predicted Formula | Predicted Monoisotopic Mass (m/z) | Ionization Mode |
| Molecular Ion [M+H]⁺ | [C₁₄H₁₃BNO₄S]⁺ | 302.0601 | Positive |
| Sodium Adduct [M+Na]⁺ | [C₁₄H₁₂BNO₄SNa]⁺ | 324.0421 | Positive |
| Dehydrated Ion [M-H₂O+H]⁺ | [C₁₄H₁₁BNO₃S]⁺ | 284.0496 | Positive |
| Deprotonated Ion [M-H]⁻ | [C₁₄H₁₁BNO₄S]⁻ | 300.0456 | Negative |
| Boroxine Trimer [M₃-3H₂O-H]⁻ | [C₄₂H₃₀B₃N₃O₉S₃]⁻ | 853.1235 | Negative |
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be effective.[15]
-
Boronic Acid Behavior: Boronic acids are known to readily dehydrate in the gas phase.[16] They can also form cyclic, trimeric anhydrides known as boroxines, especially at higher concentrations or upon heating.[17][18] This could result in a high-mass ion corresponding to the boroxine trimer.
-
Fragmentation: Upon collision-induced dissociation (CID), a characteristic fragmentation of the phenylsulfonyl group is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of ~64 Da.[19][20] The indole ring itself can undergo characteristic fissions, such as the loss of HCN.[21]
Experimental Protocol for LC-MS Data Acquisition
-
Technique Selection: Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The polarity and low volatility of the compound make it unsuitable for Gas Chromatography (GC). A reversed-phase C18 column is a robust starting point for separation.[15][16]
-
Ionization Mode: ESI in negative ion mode is often highly sensitive for boronic acids, as they can be readily deprotonated.[15] Positive mode should also be run to observe the [M+H]⁺ ion and its fragmentation.
-
Mobile Phase: A simple mobile phase of acetonitrile and water, with a modifier like ammonium formate or formic acid, is used to aid ionization and improve chromatographic peak shape.[16][22]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS Conditions (ESI):
-
Scan Range: m/z 100 - 1000.
-
Ionization Mode: Run separate analyses in both positive and negative ion modes.
-
Source Parameters: Optimize capillary voltage (~3.5 kV), gas flow, and source temperature according to the specific instrument.
-
MS/MS Analysis: Perform a data-dependent acquisition (DDA) or targeted MS/MS experiment on the parent ion (e.g., m/z 302.1 in positive mode or 300.0 in negative mode) to observe fragmentation patterns.
-
Sources
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- 20. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 22. analysis of boric acid by LC-MS - Chromatography Forum [chromforum.org]
Discovery of novel indole-based compounds
An In-Depth Technical Guide to the Discovery of Novel Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus represents one of the most important "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and structural versatility allow it to bind to a wide array of biological targets, making it a focal point in modern drug discovery.[4][5][6] This guide provides a comprehensive overview of the contemporary workflow for the discovery of novel indole-based compounds, moving from strategic synthesis to biological validation. We delve into the rationale behind selecting specific synthetic methodologies, including advanced transition-metal-catalyzed reactions and diversity-oriented multi-component approaches. Furthermore, we outline the critical steps of screening, hit validation, and lead optimization through Structure-Activity Relationship (SAR) studies, providing a holistic framework for researchers aiming to harness the therapeutic potential of this remarkable heterocycle.
The Indole Scaffold: A Chemist's Privileged Asset
The indole ring, a fusion of a benzene and a pyrrole ring, is more than just a structural motif; it is a highly versatile chemical entity whose properties make it exceptionally suitable for drug design.[2][4] Its planarity and aromaticity facilitate crucial π-π stacking interactions with protein targets, while the pyrrolic nitrogen atom can act as a hydrogen bond donor, anchoring the molecule within a receptor's binding pocket.[7]
The inherent reactivity of the indole core is a key consideration for synthesis and functionalization. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and prone to electrophilic substitution.[5] When C3 is blocked, reactivity often shifts to the C2 position. Functionalizing the less reactive C4-C7 positions on the benzenoid ring has historically been a challenge, but modern synthetic methods have provided elegant solutions to this problem, unlocking new chemical space for drug design.[8][9][10]
Core Synthetic Strategies: Building the Indole Library
The foundation of any discovery program is the ability to synthesize a diverse library of compounds. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and atom economy.
Classical Foundations: The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains a cornerstone of indole chemistry.[11][12] It involves the acid-catalyzed cyclization of a phenylhydrazone, derived from a phenylhydrazine and a ketone or aldehyde.[11][13]
Causality: The strength of the Fischer synthesis lies in its simplicity and use of readily available starting materials. However, its reliance on harsh acidic conditions and high temperatures can limit its applicability for substrates with sensitive functional groups. Modern variations focus on milder catalysts and expanding the substrate scope.[14][15]
Protocol 1: A Modern Fischer Indole Synthesis Variation
This protocol describes a variation using a readily available haloarene as the starting material, circumventing the often-limited availability of substituted aryl hydrazines.[14]
Step 1: Formation of the Hydrazine Intermediate
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the starting haloarene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) to perform a halogen-metal exchange. Stir for 30 minutes.
-
Quench the resulting aryllithium species by adding di-tert-butyl azodicarboxylate (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the protected hydrazine.
Step 2: Cyclization to the Indole
-
Dissolve the purified hydrazine (1.0 eq) and a selected ketone (1.5 eq) in glacial acetic acid.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a saturated NaHCO3 solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting indole derivative by flash chromatography.
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC analysis (>95% is desired for screening).
Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization
Palladium-catalyzed reactions have revolutionized indole synthesis, offering milder conditions and unprecedented control over regioselectivity.[16][17]
-
Larock Indole Synthesis: This powerful heteroannulation reaction constructs the indole ring by coupling an ortho-iodoaniline with a disubstituted alkyne, catalyzed by a palladium complex.[18] Its versatility allows for the synthesis of highly substituted indoles.[19]
-
Direct C-H Functionalization: This is arguably the most significant recent advancement. By using a transition metal catalyst (often Palladium, Rhodium, or Iridium), an inert C-H bond can be directly converted into a C-C or C-X bond without prior functionalization.[8][20] This atom-economical approach is ideal for late-stage diversification of complex molecules, allowing chemists to modify a core indole structure at previously inaccessible positions (e.g., C4, C7).[9][10]
Multi-Component Reactions (MCRs)
MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[21][22]
Causality: The primary advantage of MCRs is efficiency and the rapid generation of molecular diversity.[23] For creating large screening libraries, an MCR can produce a complex, drug-like molecule in a single step, which would otherwise require a lengthy linear synthesis. This is a cornerstone of diversity-oriented synthesis.[24][25]
The Discovery Workflow: From Synthesis to Validated Hit
The discovery of a novel bioactive indole compound follows a systematic, multi-stage process. This workflow is designed to efficiently screen large numbers of compounds and rigorously validate initial findings to ensure that resources are focused on the most promising candidates.
Caption: A streamlined workflow for the discovery and development of novel indole-based drug candidates.
Lead Optimization and Structure-Activity Relationship (SAR)
Once a "hit" compound is identified and validated from the primary screen, the next crucial phase is lead optimization. The goal is to systematically modify the structure of the hit compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is guided by Structure-Activity Relationship (SAR) studies.[26][27]
SAR analysis reveals which parts of the molecule are essential for its biological activity.[28] For example, in a series of indole-based kinase inhibitors, SAR might explore how activity changes with different substituents at the C5 position of the indole ring.
Table 1: Hypothetical SAR Data for Indole-Based Kinase Inhibitors
| Compound ID | R-Group at C5 | Kinase Inhibition IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Hit-001 | -H | 250 | 15.2 |
| Opt-002 | -F | 150 | 8.5 |
| Opt-003 | -Cl | 125 | 7.1 |
| Opt-004 | -OCH₃ | 45 | 1.8 |
| Opt-005 | -CN | 380 | > 20 |
| Opt-006 | -N(CH₃)₂ | 25 | 0.9 |
Interpretation of SAR:
-
Electron-withdrawing groups: Small halogens (-F, -Cl) at C5 modestly improve potency compared to the unsubstituted parent compound (Hit-001). However, a strongly withdrawing nitrile (-CN) is detrimental (Opt-005).
-
Electron-donating groups: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups significantly enhance both kinase inhibition and cellular antiproliferative activity (Opt-004, Opt-006). This suggests that electron density or a hydrogen bond acceptor at this position is favorable for target engagement.
This process is often augmented by in silico computational methods, such as molecular docking, which can predict how a modified compound might fit into the target's binding site, helping to rationalize observed SAR and prioritize the synthesis of new analogues.[29][30]
Case Study: Targeting Protein Kinases
Many FDA-approved indole-based drugs are kinase inhibitors used in oncology (e.g., Sunitinib, Alectinib).[7][31] Let's visualize a potential mechanism of action.
Caption: Mechanism of action for a hypothetical indole-based inhibitor targeting an intracellular kinase cascade.
In this example, the indole compound acts as an ATP-competitive inhibitor of "Kinase B." By occupying the ATP-binding pocket of the enzyme, it prevents phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to uncontrolled cell proliferation. This is a common mechanism for many successful cancer drugs.[32]
Conclusion and Future Perspectives
The discovery of novel indole-based compounds remains a vibrant and highly productive field of research. The continued development of innovative synthetic methods, particularly in C-H functionalization and multicomponent reactions, allows scientists to explore chemical space with unprecedented efficiency and precision.[8][21] Coupled with advances in high-throughput screening, computational chemistry, and a deeper understanding of disease biology, the indole scaffold is poised to deliver the next generation of therapeutics for a wide range of human diseases, from cancer to neurodegenerative disorders.[29][32][33] The key to future success will lie in the seamless integration of these disciplines, enabling a rational, structure-guided approach to drug design.
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A Preliminary Investigation of Phenylsulfonylindole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Amalgamation of Indole and Phenylsulfonyl Moieties in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs endowed with significant pharmacological properties.[1][2][3] Its versatile structure allows for interaction with a multitude of biological targets, mediating a wide spectrum of activities.[2][3] When coupled with a phenylsulfonyl group, a potent electron-withdrawing moiety, the resulting phenylsulfonylindole derivatives exhibit a unique chemical reactivity and a remarkable enhancement in biological efficacy.[4] This strategic combination has led to the exploration of these derivatives across various therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[5][6][7][8]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of phenylsulfonylindole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this promising class of compounds. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring both scientific rigor and practical applicability.
Synthetic Strategies for Phenylsulfonylindole Derivatives: A Rational Approach
The synthesis of phenylsulfonylindole derivatives can be approached through several strategic pathways, primarily involving the formation of the indole core followed by sulfonation, or the introduction of the phenylsulfonyl group at an earlier stage. The choice of synthetic route is often dictated by the desired substitution pattern on both the indole and phenyl rings.
A prevalent method involves the direct N-sulfonylation of a pre-formed indole ring with benzenesulfonyl chloride in the presence of a base. This approach is straightforward and allows for the late-stage introduction of the phenylsulfonyl group, accommodating a wide range of substituted indoles.
Another versatile strategy is the Fischer indole synthesis, which can be adapted to incorporate the phenylsulfonyl moiety. This involves the reaction of a phenylhydrazine bearing a sulfonyl group with a suitable ketone or aldehyde. The reaction conditions can be tailored to control the regioselectivity of the cyclization.
For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, offer a powerful tool for introducing the phenylsulfonylindole scaffold or for further functionalization of the core structure.[9] For instance, 5-[2-(Phenyl sulfonyl)ethyl]-1H-indole can be synthesized via a Heck-coupling of 5-bromo-indole with 1-(vinyl sulfinyl)benzene.[9]
Representative Synthetic Protocol: N-Phenylsulfonylation of Indole
This protocol details a standard procedure for the synthesis of 1-(Phenylsulfonyl)indole, a common starting material for further derivatization.[10]
Materials:
-
Indole
-
Benzenesulfonyl chloride
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of indole (1.0 eq) in DMF at 0 °C, add powdered KOH (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
The use of a strong base like KOH is crucial for the deprotonation of the indole nitrogen, forming the highly nucleophilic indolate anion.
-
DMF is an excellent polar aprotic solvent for this reaction, as it solubilizes the reactants and facilitates the SN2 reaction.
-
Performing the initial deprotonation and the addition of the sulfonyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize side products.
-
The aqueous workup and extraction are essential for removing inorganic salts and the DMF solvent.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.
Caption: General workflow for the N-phenylsulfonylation of indole.
Diverse Biological Activities of Phenylsulfonylindole Derivatives
Phenylsulfonylindole derivatives have demonstrated a remarkable breadth of biological activities, making them a fertile ground for drug discovery. Their mechanism of action often involves the modulation of key cellular pathways implicated in various diseases.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, with several indole-based drugs approved for clinical use.[2][11] The introduction of a phenylsulfonyl group can enhance the anticancer potency of these molecules. Phenylsulfonylindole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[11]
-
Kinase Inhibition: The indole nucleus can serve as a scaffold for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Many phenylsulfonylindole derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[12]
-
Inhibition of Hedgehog Signaling: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. A novel indole derivative has been shown to suppress Hh signaling and overcome drug resistance.[8]
-
Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is an enzyme that plays a role in tumor immune evasion. Phenyl benzenesulfonylhydrazides have been identified as potent IDO inhibitors.[13]
A study on novel indole-based arylsulfonylhydrazides revealed their potential against human breast cancer cells.[3] Furthermore, the versatility of the indole scaffold has been highlighted in its use for designing target-based anticancer agents with diverse mechanisms.[11]
Caption: Multiple anticancer mechanisms of phenylsulfonylindole derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases. Phenylsulfonylindole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[14][15][16][17][18]
-
Cyclooxygenase (COX) Inhibition: Many derivatives exhibit potent and selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[7][19][20][21] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[7][20]
-
5-Lipoxygenase (5-LOX) Inhibition: Some compounds have shown dual inhibitory activity against both COX-2 and 5-LOX, providing a broader anti-inflammatory profile by blocking the synthesis of both prostaglandins and leukotrienes.[1]
A study on 2-(4-methylsulfonylphenyl) indole derivatives demonstrated their dual antimicrobial and anti-inflammatory activities with high selectivity towards COX-2.[7][19][21]
Antibacterial Activity
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action.[6][22] Phenylsulfonylindole derivatives have shown significant promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[6][22]
-
Multi-target Mechanisms: Ruthenium-based metallodrugs containing phenylsulfonylindole derivatives have demonstrated multi-target antibacterial mechanisms.[6][22] One such complex, RuS2, can destroy the bacterial membrane, induce the production of reactive oxygen species (ROS), and inhibit biofilm formation.[6][22][23]
-
Activity against Resistant Strains: Some of these compounds have shown efficacy against clinically isolated resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[7][24]
-
Synergistic Effects: The antibacterial potency of some derivatives against Gram-negative bacteria can be significantly enhanced when used in combination with other agents like polymyxin B.[6][22]
Indole-containing derivatives, in general, have been reported to possess excellent activity against a broad spectrum of bacteria.[6]
Neurological Applications: 5-HT6 Receptor Antagonism
The serotonin-6 (5-HT6) receptor, predominantly expressed in the central nervous system, is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5] A series of N1-phenylsulphonyl indole derivatives have been designed and synthesized as potent and selective 5-HT6 receptor ligands.[5] Antagonism of the 5-HT6 receptor has been shown to modulate the release of various neurotransmitters, including glutamate and acetylcholine, in brain regions associated with learning and memory.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of phenylsulfonylindole derivatives is intricately linked to their structural features. Systematic modifications of the core scaffold have provided valuable insights into the structure-activity relationships (SAR).
-
Substitution on the Phenylsulfonyl Ring: The nature and position of substituents on the phenylsulfonyl ring can significantly influence potency and selectivity. For COX-2 inhibitors, the presence of a methylsulfonyl (SO2Me) moiety has been shown to increase activity.[20]
-
Substitution on the Indole Ring: Modifications at various positions of the indole nucleus can modulate activity. For instance, in a series of nematicidal agents, electron-withdrawing substituents on the indole ring were found to be favorable.[25]
-
Linker and Side Chains: The nature of the linker connecting the phenylsulfonylindole core to other functional groups is critical. For antibacterial agents, the incorporation of the indole moiety into ruthenium complexes enhanced their activity.[6]
Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the physicochemical properties that govern the biological activity of these compounds.[25]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Prepare stock solutions of test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference drug.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
-
Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).
Caption: Step-by-step workflow for the in vitro COX inhibition assay.
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotics (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds and reference antibiotics in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the biological activities of different phenylsulfonylindole derivatives, the following tables summarize key quantitative data from the literature.
Table 1: COX-2 Inhibitory Activity and Selectivity of Representative Phenylsulfonylindole Derivatives
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| 4b | 0.11 | >10 | >90 | [20] |
| 4d | 0.17 | >10 | >58 | [20] |
| 4f | 0.15 | >10 | >66 | [20] |
| 7g | - | - | High | [7][19][21] |
| Celecoxib | - | - | High | [7][19][21] |
| Indomethacin | - | - | Low | [7][20] |
Table 2: Antibacterial Activity (MIC in µg/mL) of a Ruthenium-based Phenylsulfonylindole Derivative (RuS2)
| Bacterial Strain | RuS2 | RuS2 + Polymyxin B (sub-inhibitory) | Reference |
| S. aureus | 1.56 | - | [6][22] |
| E. coli | 100 | 3.125 | [6][22] |
Conclusion and Future Directions
Phenylsulfonylindole derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their unique structural features, combining the privileged indole scaffold with the electron-withdrawing phenylsulfonyl group, give rise to a diverse array of biological activities. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of novel and effective drugs for the treatment of cancer, inflammation, infectious diseases, and neurological disorders.
Future research should focus on:
-
The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies in relevant animal models to validate the therapeutic potential of the most promising candidates.
-
The development of innovative drug delivery systems to enhance the bioavailability and targeted delivery of these compounds.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of phenylsulfonylindole derivatives.
References
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Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders. Taylor & Francis Online. [Link]
-
Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry. [Link]
-
Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria. National Institutes of Health. [Link]
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A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
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Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
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Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI. [Link]
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Methodological & Application
Protocol for Suzuki-Miyaura Coupling with Indole Boronic Acids: A Guide to Mechanism, Optimization, and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Indole derivatives are foundational scaffolds in a vast array of biologically active molecules and functional materials.[1] Consequently, robust and versatile methods for their synthesis and functionalization are of paramount importance in medicinal chemistry and materials science. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier tool for forming carbon-carbon bonds due to its mild reaction conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[1][2]
This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to indole boronic acids. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, addresses the unique challenges posed by indole substrates, and offers a comprehensive, field-proven protocol for successful execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition with an organohalide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the rate of reaction typically following the trend I > Br > Cl.[4]
-
Transmetalation : This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[5][6][7] This "ate" complex is sufficiently activated to transfer its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in the desired product. This step also regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: The Palladium-catalyzed Suzuki-Miyaura reaction cycle.
Unique Challenges in the Coupling of Indole Boronic Acids
While powerful, the application of Suzuki-Miyaura coupling to indole boronic acids requires careful consideration of several substrate-specific challenges.
-
Protodeboronation : This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[8] Heteroaromatic boronic acids, including those of indole, are particularly susceptible to this process, which is often accelerated by the basic conditions required for the coupling reaction.[9][10] This undesired pathway consumes the boronic acid, reducing the overall yield. The use of milder bases, anhydrous solvents, or boronic esters (like pinacol esters) can mitigate this issue.[10][11]
-
N-H Acidity : The indole ring contains a relatively acidic N-H proton. In unprotected indoles, this can lead to catalyst inhibition or other side reactions.[12][13] While protocols for unprotected indoles exist, they often require specific catalyst systems.[12][13] For many applications, protecting the indole nitrogen (e.g., as a tosyl, Boc, or benzyl derivative) provides a more reliable and general route to successful coupling by preventing these interferences.
-
Catalyst Inhibition : Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, inhibiting catalytic activity.[12] The use of highly active catalysts and appropriate ligands is key to overcoming this potential problem.
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling with indole boronic acids hinges on the careful selection of several key parameters.
| Parameter | Recommended Choices & Rationale |
| Palladium Source | Pd(OAc)₂ , Pd₂(dba)₃ : Common, effective Pd(II) and Pd(0) sources that form the active catalyst in situ with a ligand. Pd(PPh₃)₄ : A stable Pd(0) complex, useful but sometimes less active than modern systems. Palladium Precatalysts (e.g., Buchwald Precatalysts) : These are highly active, air-stable Pd(II) complexes that rapidly form the active monoligated Pd(0) species. They are often the best choice for challenging substrates, including heteroaryl chlorides.[14][15] |
| Ligand | Bulky, Electron-Rich Phosphines : Ligands like SPhos , XPhos , and RuPhos are critical. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.[14][16] They are particularly effective for coupling heteroaryl compounds.[12][14] |
| Base | K₃PO₄ (Potassium Phosphate): Often an excellent choice for sensitive substrates as it is effective but generally less harsh than other bases, minimizing protodeboronation.[12][15] Cs₂CO₃ (Cesium Carbonate), K₂CO₃ (Potassium Carbonate): Stronger inorganic bases that are widely effective.[17] Organic Bases (e.g., Et₃N) : Generally not effective as they are often not strong enough to form the required boronate complex. |
| Solvent System | Dioxane/Water , Toluene/Ethanol/Water , THF/Water : A mixture of an organic solvent and water is typical. Water is often necessary for the base to dissolve and activate the boronic acid.[18][19] The choice of solvent can sometimes influence reaction rate and selectivity.[20] |
| Temperature | Reaction temperatures typically range from room temperature to reflux (~60-110 °C).[12][21] More challenging substrates (e.g., aryl chlorides) or sterically hindered partners may require higher temperatures.[22] |
Detailed Experimental Protocol
This section provides a general, robust protocol for the coupling of an N-protected indole boronic acid with an aryl bromide.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
N-Protected Indole Boronic Acid (1.2 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, typically 4:1 to 10:1 v/v)
-
Reaction flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
Step-by-Step Procedure
-
Reaction Setup : To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), indole boronic acid (1.2 eq), base (2.0 eq), palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and ligand (e.g., 4 mol % SPhos).
-
Inert Atmosphere : Seal the flask with a septum or connect it to a condenser under an inert atmosphere. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[22]
-
Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The final concentration should typically be between 0.1-0.5 M with respect to the aryl halide.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[22]
-
Workup : Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[22]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or degraded ligand. 2. Insufficiently inert atmosphere (oxygen contamination).[22] 3. Incorrect base or solvent. 4. Reaction temperature too low. | 1. Use a fresh catalyst/ligand source, or switch to a more robust precatalyst. 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature in increments. |
| Significant Protodeboronation | 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic sources. 3. The specific indole boronic acid is inherently unstable.[14] | 1. Use a milder base (K₃PO₄ or CsF).[23] Use a smaller excess of boronic acid (e.g., 1.1 eq). 2. Use anhydrous solvents if possible, or minimize the amount of water. 3. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[10] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture.[22] | Improve the degassing procedure for solvents and ensure a completely inert atmosphere throughout the reaction. |
| Stalled Reaction | Catalyst deactivation or inhibition by the substrate/product.[12] | Increase catalyst and/or ligand loading. Switch to a more robust ligand system (e.g., a Buchwald-type biarylphosphine ligand).[22] |
References
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Cimino, G., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Reddy, T. R., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(75). [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]
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Wikipedia contributors. (2023, December 27). Suzuki reaction. Wikipedia. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8883–8888. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
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Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Digital Commons @ Ursinus College. [Link]
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Jia, Z., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12496-12503. [Link]
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Wikipedia contributors. (2023, April 20). Protodeboronation. Wikipedia. [Link]
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ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved January 17, 2026, from [Link]
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Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16584–16595. [Link]
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Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6061-6069. [Link]
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Netherton, M. R., & Fu, G. C. (2004). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1772-1773. [Link]
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Coombs, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1038–1044. [Link]
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Biscoe, M. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 60(30), 1999-2002. [Link]
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Driver, T. G., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][2]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 76(17), 7163–7172. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19890. [Link]
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ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved January 17, 2026, from [Link]
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ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved January 17, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(30), 11576–11587. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2018). Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling.
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Horbaczewskyj, C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 304. [Link]
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Kirchhoff, J. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
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ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved January 17, 2026, from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17537–17555. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved January 17, 2026, from [Link]
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Kumar, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Molecules, 28(5), 2095. [Link]
-
Li, Y., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(10), 425. [Link]
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Applications of 1-Phenylsulfonylindole-5-boronic Acid in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Indole Nucleus and Boronic Acids in Drug Design
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing targeted therapeutics. When combined with the versatile reactivity of a boronic acid functional group, the resulting building block, 1-Phenylsulfonylindole-5-boronic acid, emerges as a powerful tool for the construction of complex molecular architectures with significant therapeutic potential.
The phenylsulfonyl group at the 1-position of the indole serves a dual purpose: it acts as a protecting group for the indole nitrogen, enhancing its stability and modulating its reactivity, and its electron-withdrawing nature can influence the electronic properties of the indole ring system. The boronic acid moiety at the 5-position is a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry, enabling the modular assembly of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and utilization in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and anticancer drugs.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound is a key intermediate for the synthesis of a variety of biologically active molecules. Its primary application lies in the construction of substituted indole derivatives with potential therapeutic uses in oncology, inflammation, and central nervous system (CNS) disorders.
Kinase Inhibitors: Targeting Dysregulated Cellular Signaling
Protein kinases are a major class of drug targets in oncology and other diseases characterized by aberrant cellular signaling. The indole nucleus is a common scaffold in many approved and investigational kinase inhibitors. The ability to introduce diverse substituents at the 5-position of the indole ring via Suzuki-Miyaura coupling with this compound allows for the fine-tuning of inhibitor potency and selectivity.
A notable application is in the synthesis of inhibitors for kinases such as Rho-associated protein kinase (ROCK), which are implicated in diseases like glaucoma and cancer.[2] The general workflow for the synthesis of such inhibitors is depicted below.
Figure 1. General workflow for the synthesis of kinase inhibitors.
Anticancer Agents: Expanding the Armamentarium against Malignancies
The indole core is present in numerous anticancer agents, both natural and synthetic. The derivatization of the indole scaffold using this compound allows for the exploration of novel chemical space in the search for new anticancer drugs. For instance, this building block can be utilized in the synthesis of compounds that inhibit cell proliferation and induce apoptosis in cancer cells.
Experimental Protocols: From Synthesis to Application
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
The pinacol ester of this compound is often preferred for its enhanced stability and ease of handling compared to the free boronic acid. A common method for its synthesis is the Miyaura borylation of the corresponding 5-bromo-1-phenylsulfonylindole.
Materials:
-
5-Bromo-1-(phenylsulfonyl)-1H-indole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1-(phenylsulfonyl)-1H-indole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a white to off-white solid.
Data Summary for Synthesis:
| Reagent | Molar Eq. |
| 5-Bromo-1-(phenylsulfonyl)-1H-indole | 1.0 |
| Bis(pinacolato)diboron | 1.1 |
| Potassium acetate | 3.0 |
| Pd(dppf)Cl₂ | 0.03 |
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an Aryl Halide
This protocol outlines a general procedure for the coupling of the synthesized pinacol boronate ester with a representative aryl bromide to generate a 5-aryl-1-phenylsulfonylindole derivative.
Materials:
-
1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
-
Aryl bromide (e.g., 4-bromopyridine hydrochloride)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve 1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.2 eq.) and the aryl bromide (1.0 eq.) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2.0 M, 3.0 eq.).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80-100 °C) and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-phenylsulfonylindole.
Figure 2. Key components of the Suzuki-Miyaura coupling reaction.
Structure-Activity Relationship (SAR) Insights
The true power of this compound lies in its ability to facilitate rapid SAR exploration. By systematically varying the aryl or heteroaryl halide coupling partner, researchers can probe the effects of different substituents on biological activity.
General SAR Observations for Kinase Inhibitors Derived from this compound:
| Position of Variation | Substituent Effect on Activity | Rationale |
| Aryl/Heteroaryl Group at C5 | Introduction of hydrogen bond donors/acceptors can increase potency. | Forms specific interactions with amino acid residues in the kinase active site. |
| Lipophilic groups can enhance cell permeability and potency. | Improves membrane translocation and hydrophobic interactions in the binding pocket. | |
| Steric bulk can influence selectivity. | Larger groups may clash with residues in off-target kinases, leading to improved selectivity. | |
| Indole N1-substituent (post-deprotection) | Small alkyl groups or hydrogen bonding moieties can be beneficial. | Can interact with the hinge region of the kinase. |
It is imperative to note that these are general trends, and the specific SAR for any given target will need to be determined empirically through the synthesis and biological evaluation of a focused library of compounds.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in modern medicinal chemistry. Its utility in the construction of diverse libraries of indole-based compounds via the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for drug discovery programs targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their quest for novel and effective therapeutics. As our understanding of disease biology continues to grow, the strategic application of such powerful synthetic tools will be paramount in the development of the next generation of medicines.
References
- Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent 9,643,927 B1.
- Pfizer Inc. (2010). Protein kinase inhibitors. WIPO Patent Application WO/2010/075074 A1.
- Chen, Z., et al. (2023). Indole Synthesis SI.
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
- Wright, S. W., & Gribble, G. W. (2023). Synthesis of a Novel Disubstituted Indole.
-
A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). Retrieved from [Link]
-
Yang, F., et al. (2018). Synthesis of biologically active boron-containing compounds. MedChemComm, 9(2), 209-225. [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(11), 1109. [Link]
-
One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. (2020). The Journal of Organic Chemistry, 85(11), 7144-7153. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Catalysts, 12(4), 433. [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. (2003). U.S. Patent 6,534,524 B1.
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Biologically Active Indole Derivatives Using Boronic Acids
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its functionalization is a critical step in drug discovery, enabling the modulation of pharmacological properties. Boronic acids have emerged as indispensable reagents in this field, prized for their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4][5] This guide provides an in-depth exploration of key synthetic methodologies that leverage boronic acids for the strategic diversification of the indole scaffold. We will delve into the mechanistic principles and provide detailed, field-proven protocols for Suzuki-Miyaura coupling, direct C-H arylation, and Chan-Lam N-arylation, offering researchers a robust toolkit for generating libraries of potentially therapeutic indole derivatives.[6][7][8]
The Strategic Importance of the Indole Scaffold
The indole ring system is a "privileged structure" in drug discovery, a framework that is capable of binding to multiple biological targets with high affinity.[9] This is evidenced by its presence in a wide array of approved drugs, from the anti-migraine agent Sumatriptan to the anti-cancer drug Sunitinib.[10] The ability to selectively modify the indole core at its various positions (the pyrrole ring's C2, C3, and N1 atoms, and the benzenoid ring's C4-C7 atoms) is paramount for structure-activity relationship (SAR) studies. Boronic acid-mediated reactions provide a powerful platform for achieving this, allowing for the precise installation of diverse aryl, heteroaryl, and alkyl groups.[3][11]
Core Methodologies: A Mechanistic Overview
The functionalization of indoles using boronic acids is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology depends on the desired bond formation (C-C or C-N) and the starting materials available.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Palladium-catalyzed Suzuki-Miyaura reaction is the most prominent method for creating C-C bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate.[6] This reaction is highly valued for its exceptional functional group tolerance and generally high yields.
Causality Behind the Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle. The choice of Palladium catalyst, ligand, and base is critical as each component plays a specific, interdependent role in ensuring the cycle proceeds efficiently.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the halo-indole (or halo-aryl partner). This is often the rate-limiting step.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. The choice of a robust base is crucial to facilitate this key step.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Direct C-H Arylation: An Atom-Economical Approach
Direct C–H activation is a more modern and sustainable strategy that circumvents the need to pre-functionalize the indole with a halide.[7] In this approach, a transition metal catalyst (typically Palladium or Ruthenium) facilitates the coupling of an indole C–H bond directly with a boronic acid, often in the presence of an oxidant.[12]
Mechanistic Insight: The reaction is often directed to the C2 position of the indole ring due to its higher electron density. The oxidant (e.g., Cu(OAc)₂, AgSbF₆) is essential for regenerating the active catalytic species after the C-C bond-forming step, making the overall process catalytic.[7][12] This method is highly attractive for reducing synthetic steps and waste.
Chan-Lam Coupling: A Mild Route to N-Aryl Indoles
While Suzuki coupling excels at C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a complementary method for forming carbon-heteroatom bonds, particularly C-N bonds.[13] This copper-catalyzed reaction couples an N-H bond, such as that in the indole ring, with an aryl boronic acid.
Key Advantages: Its primary appeal lies in its exceptionally mild conditions. Reactions can often be run at room temperature and are, remarkably, open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) or Cu(III) species.[8][14] This makes it an operationally simple and accessible method for N-arylation.
Sources
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Phenylsulfonylindole-5-boronic acid for Advanced C-C Bond Formation
Introduction: The Strategic Advantage of 1-Phenylsulfonylindole-5-boronic acid in Synthesis
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The ability to selectively functionalize the indole ring is paramount for developing novel molecular entities. This compound has emerged as a critical building block for achieving this, particularly for the construction of carbon-carbon (C-C) bonds at the 5-position. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
The strategic incorporation of a phenylsulfonyl group on the indole nitrogen serves a dual purpose. Firstly, it acts as a robust protecting group, stabilizing the indole ring and preventing unwanted side reactions at the nitrogen atom, which can be problematic in reactions involving unprotected N-H groups.[4][5] Secondly, the electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the indole core, facilitating specific chemical transformations.[6][7] The boronic acid moiety at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl and heteroaryl substituents.[1][8]
This document will elucidate the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-tested protocols for its execution, and offer insights into optimizing reaction conditions for the synthesis of diverse 5-substituted indole derivatives.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][9] The reaction facilitates the formation of a C-C bond between an organoboron compound (like this compound) and an organic halide or triflate, catalyzed by a palladium complex.[5][10]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[11]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (the 1-phenylsulfonylindol-5-yl group) is transferred to the palladium center, replacing the halide. The base is essential for activating the boronic acid to facilitate this transfer.[5][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][11]
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
Caption: Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields. [13] Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv.)
-
Base (e.g., Cs₂CO₃) (2.0 equiv.)
-
Solvent (e.g., Ethanol)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the aryl halide, Pd(PPh₃)₄, and Cs₂CO₃. [10]2. Add ethanol to the vial to achieve the desired concentration.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring. [10]5. After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-phenylsulfonylindole.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl chloride or bromide) (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 equiv.)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (0.04 equiv.) [4]* Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv.) [4]* Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-phenylsulfonylindole.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes representative conditions that can be adapted for the coupling of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.5-1 | Good to Excellent | [10] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-18 | Good to Excellent | [4] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | High | [4] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 12 | Good | General Suzuki Conditions |
| 5 | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | Excellent | [4][12] |
Note: Yields are substrate-dependent and the conditions provided are starting points for optimization.
Substrate Scope and Considerations
The Suzuki-Miyaura coupling with this compound is tolerant of a wide range of functional groups on the aryl halide coupling partner. Both electron-rich and electron-poor aryl halides can be successfully employed. Heteroaryl halides are also generally good substrates for this reaction.
Key Considerations:
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. For less reactive aryl chlorides, the use of more active catalysts and ligands (e.g., those with bulky, electron-rich phosphines like SPhos or XPhos) is often necessary. [4][12]* Steric Hindrance: Sterically hindered aryl halides may require longer reaction times, higher temperatures, or more specialized catalyst systems.
-
Deprotection of the Phenylsulfonyl Group: The phenylsulfonyl group can be removed under various conditions, such as treatment with a strong base (e.g., NaOH or KOH) or reductive cleavage (e.g., with Mg/MeOH), to yield the N-H indole. [6][14]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of 5-substituted indoles via the Suzuki-Miyaura cross-coupling reaction. The phenylsulfonyl protecting group provides stability and directs reactivity, while the boronic acid functionality allows for the introduction of a diverse array of substituents. The protocols and data presented in this application note provide a robust starting point for researchers to successfully employ this building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications - MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Indole-Boronic Acid Coupling Development | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available at: [Link]
-
(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid - MySkinRecipes. Available at: [Link]
-
4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - NIH. Available at: [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available at: [Link]
-
Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]
-
This compound | C14H12BNO4S | CID 2763234 - PubChem - NIH. Available at: [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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The Strategic Role of 1-Phenylsulfonylindole-5-boronic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural rigidity and avenues for diverse functionalization is paramount. Among these, the indole nucleus holds a privileged position, forming the core of numerous natural products and synthetic pharmaceuticals. When strategically modified, such as in the form of 1-Phenylsulfonylindole-5-boronic acid , this scaffold transforms into a powerful and versatile intermediate, enabling the rapid assembly of complex molecular architectures. This guide provides an in-depth exploration of the applications and protocols associated with this key building block, designed for researchers, scientists, and professionals engaged in the art and science of drug development.
The Significance of the this compound Moiety
The utility of this compound in medicinal chemistry stems from the synergistic interplay of its three key components: the indole core, the N-phenylsulfonyl protecting group, and the C5-boronic acid functionality.
-
The Indole Scaffold : This bicyclic aromatic system is a common feature in a vast array of biologically active compounds, including anti-cancer agents, antivirals, and central nervous system (CNS) modulators. Its planar structure allows for effective interaction with biological targets such as enzymes and receptors.
-
The N-Phenylsulfonyl Group : The introduction of a phenylsulfonyl group at the N1 position of the indole serves a dual purpose. Firstly, it acts as a robust protecting group, stabilizing the indole ring to various reaction conditions. Secondly, it modulates the electronic properties of the indole system, influencing its reactivity and potential biological activity.
-
The C5-Boronic Acid : The boronic acid group at the C5 position is the cornerstone of this intermediate's synthetic utility. It is a versatile functional handle that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at this position, a critical strategy in structure-activity relationship (SAR) studies.
The strategic placement of these functionalities creates a building block primed for the efficient construction of diverse chemical libraries, accelerating the identification and optimization of lead compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂BNO₄S | [1] |
| Molecular Weight | 301.13 g/mol | [2][3] |
| CAS Number | 480438-51-5 | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF |
The Role of this compound as a Versatile Building Block
The primary application of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Its utility can be visualized as a central hub from which numerous derivatives can be accessed through various chemical transformations.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromoindole
This procedure is adapted from established methods for the selective bromination of indole. [4][5]
-
Materials : Indole, Sodium bisulfite, Acetic anhydride, Bromine, Sodium hydroxide, Ethanol, Water, Diethyl ether.
-
Procedure :
-
Prepare sodium indoline-2-sulfonate by dissolving indole (50 g) in ethanol (100 mL) and adding it to a solution of sodium bisulfite (100 g) in water (300 mL). Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with diethyl ether, and dry.
-
Suspend the sodium indoline-2-sulfonate (30 g) in acetic anhydride (300 mL) and add sodium bisulfite (30 g). Heat the suspension to 70°C for 1 hour, then increase the temperature to 90°C for 2 hours. Cool the mixture to room temperature, filter the solid, and wash with acetic anhydride.
-
Dissolve the crude acylated intermediate in water (150 mL) at 0-5°C. Slowly add bromine (40 g) dropwise while maintaining the temperature below 5°C. Stir for 1 hour at this temperature, then allow the mixture to warm to room temperature.
-
Quench the excess bromine by adding a solution of sodium bisulfite (10 g) in water (30 mL).
-
Neutralize the solution with 40% aqueous sodium hydroxide, keeping the temperature below 30°C.
-
Heat the mixture to 50°C and stir overnight. A precipitate will form.
-
Make the solution basic with 40% sodium hydroxide and continue stirring at 50°C for 3 hours.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from ethanol/water to obtain pure 5-bromoindole.
-
Step 2: Synthesis of 5-Bromo-1-phenylsulfonylindole
This step involves the protection of the indole nitrogen with a phenylsulfonyl group. [6]
-
Materials : 5-Bromoindole, Sodium hydride (60% dispersion in mineral oil), Benzenesulfonyl chloride, Anhydrous Dimethylformamide (DMF), Ethyl acetate, Brine, Saturated aqueous ammonium chloride, Anhydrous sodium sulfate.
-
Procedure :
-
To a solution of 5-bromoindole (102 mmol) in anhydrous DMF (400 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (60% dispersion, 122 mmol).
-
Stir the mixture at 0°C for 2 hours.
-
Add benzenesulfonyl chloride (132 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and brine.
-
Wash the organic layer with saturated aqueous ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from ethyl acetate/hexanes to yield 5-bromo-1-phenylsulfonylindole.
-
Step 3: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation. [7]
-
Materials : 5-Bromo-1-phenylsulfonylindole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (in hexanes), Triisopropyl borate, 1 M Hydrochloric acid, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve 5-bromo-1-phenylsulfonylindole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 30 minutes at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or silica gel chromatography.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.
-
Materials : this compound, Aryl/heteroaryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Dioxane/water, Toluene/water, or DMF), Inert atmosphere (Nitrogen or Argon).
-
Procedure :
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl bromide (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-substituted-1-phenylsulfonylindole.
-
Causality Behind Experimental Choices :
-
Inert Atmosphere : Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base : The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield, and is often optimized for specific substrates.
-
Solvent System : A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.
Application in the Synthesis of Bioactive Molecules
While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous compounds under investigation for various therapeutic applications. For instance, substituted indoles are key components of many Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being explored for the treatment of neurodegenerative diseases and diabetes. [7][8]Additionally, the diaryl ether linkage, which can be formed via Suzuki-Miyaura coupling, is a feature of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. [9][10] The true value of this compound lies in its role as a versatile platform for generating libraries of novel compounds for high-throughput screening and lead optimization in these and other therapeutic areas.
Conclusion
This compound is a high-value intermediate for drug discovery and medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility afforded by the boronic acid functionality, provides a reliable and efficient route to a wide array of complex indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this key building block in their quest for novel therapeutics. As with any chemical synthesis, appropriate safety precautions and a thorough understanding of the reaction mechanisms are essential for successful and reproducible results.
References
-
This compound, min 95%, 1 gram. (n.d.). Retrieved from [Link]
- Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase. (1995). Journal of Medicinal Chemistry, 38(23), 4648-4656.
-
Design and synthesis of novel HIV-1 inhibitors. (2023, April 5). Retrieved from [Link]
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. (2016). Chemical Papers, 70(10), 1336-1346.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 5-Bromo Indole. (n.d.). Erowid. Retrieved from [Link]
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2020). The Journal of Organic Chemistry, 85(2), 1250-1257.
- Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (2013).
- Novel GSK-3 inhibitors with improved cellular activity. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2127-2130.
- Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. (2021). Current Medicinal Chemistry, 28(1), 1-25.
- Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry, 195, 112270.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6543.
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- 6. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders | Bentham Science [eurekaselect.com]
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- 9. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel HIV-1 inhibitors [uochb.cz]
Application Notes & Protocols: Leveraging 1-Phenylsulfonylindole-5-boronic Acid for the Synthesis of Novel Anti-inflammatory Agents
Foreword: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its structural versatility and ability to interact with various biological targets have made it a cornerstone in the development of therapeutic agents.[3][4] Within this class, indole derivatives have shown significant promise as potent anti-inflammatory agents, often targeting key mediators of the inflammatory cascade like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[1][5]
This guide focuses on a highly strategic starting material: 1-Phenylsulfonylindole-5-boronic acid . The presence of the boronic acid group at the C-5 position makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This powerful carbon-carbon bond-forming reaction allows for the modular and efficient introduction of diverse aryl and heteroaryl moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The phenylsulfonyl group at the N-1 position serves a dual purpose: it protects the indole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can influence the electronic properties and biological activity of the final compounds.[8]
Herein, we provide a comprehensive framework, from synthesis to initial biological screening, for developing novel anti-inflammatory candidates derived from this versatile building block.
Part 1: Synthesis of 5-Aryl-1-Phenylsulfonylindole Derivatives via Suzuki-Miyaura Coupling
The cornerstone of our synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding route to biaryl compounds from boronic acids and aryl halides.[7] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it exceptionally suitable for complex molecule synthesis in drug discovery.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. The choice of phosphine ligands (like PPh₃ or dppf) is critical for stabilizing the palladium center and modulating its reactivity.[]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10]
-
Solvent System (e.g., Dioxane/Water, DME/Water): A mixed solvent system is often employed. The organic solvent (dioxane, DME) solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[10][11]
-
Inert Atmosphere (Nitrogen or Argon): The palladium(0) species in the catalytic cycle is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high reaction efficiency.[]
Experimental Protocol: General Procedure for Synthesis
This protocol describes a general method for coupling this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected aryl halide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inerting the Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by an aqueous solution of K₂CO₃ (e.g., 2M solution). The typical solvent ratio is 4:1 dioxane to water.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the organic layer. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1-phenylsulfonylindole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Synthesized Derivatives
The following table illustrates a hypothetical library of compounds synthesized using the protocol above, demonstrating the versatility of the starting material.
| Compound ID | Aryl Halide Partner | Expected Product Structure | Typical Yield (%) |
| C-01 | 4-Bromotoluene | 5-(4-methylphenyl)-1-phenylsulfonylindole | 85-95% |
| C-02 | 1-Bromo-4-methoxybenzene | 5-(4-methoxyphenyl)-1-phenylsulfonylindole | 88-96% |
| C-03 | 1-Bromo-3-(trifluoromethyl)benzene | 5-(3-trifluoromethylphenyl)-1-phenylsulfonylindole | 75-85% |
| C-04 | 2-Bromopyridine | 5-(pyridin-2-yl)-1-phenylsulfonylindole | 70-80% |
Part 2: In Vitro Pharmacological Evaluation
Once a library of compounds is synthesized, the next critical step is to evaluate their anti-inflammatory activity. A tiered screening approach, starting with cell-based assays, is an efficient way to identify promising candidates. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[5][12][13]
Protocol 1: Nitric Oxide (NO) Inhibition Assay
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7.[14] LPS stimulation leads to the upregulation of iNOS, which produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of test compounds can be quantified by measuring the reduction in NO production. NO is unstable, so we measure its stable metabolite, nitrite, using the Griess reagent.[14][15][16]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized indole derivatives (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.
-
Griess Assay: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes in the dark. c. Add 50 µL of NED solution and incubate for another 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 released into the cell culture medium.[12][17] This assay provides direct evidence of a compound's ability to suppress the production of key inflammatory signaling molecules.
Procedure Outline:
-
Sample Collection: Collect cell culture supernatants from cells treated as described in the NO assay protocol (Step 1-3).
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α or IL-6 kit. The general steps are: a. Add standards and samples to wells pre-coated with a capture antibody. b. Incubate to allow the cytokine to bind to the antibody. c. Wash the plate and add a biotin-conjugated detection antibody. d. Wash and add streptavidin-HRP (Horseradish Peroxidase). e. Wash and add a substrate solution (e.g., TMB), which develops a color in proportion to the amount of bound cytokine. f. Stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition for each compound concentration.
Data Presentation: Hypothetical In Vitro Activity
| Compound ID | NO Inhibition IC₅₀ (µM)[12] | TNF-α Inhibition at 10 µM (%)[12][18] | IL-6 Inhibition at 10 µM (%)[12][18] | Cytotoxicity (at 25 µM) |
| C-01 | 8.5 | 65% | 58% | Low |
| C-02 | 5.2 | 78% | 71% | Low |
| C-03 | 15.1 | 45% | 40% | Low |
| C-04 | > 50 | 15% | 12% | Low |
| Indomethacin | 7.9 | 70% | 62% | Low |
Note: Cytotoxicity assays (e.g., MTT or LDH) must be run in parallel to ensure that the observed inhibitory effects are not due to cell death.
Part 3: Integrated Discussion and Path Forward
The true power of this platform lies in integrating the chemical synthesis with the biological data to build a coherent Structure-Activity Relationship (SAR).
Analysis of Hypothetical Data:
-
Compound C-02 , with an electron-donating methoxy group, shows the highest potency, suggesting that increased electron density on the appended aryl ring may be favorable for activity.[12]
-
Compound C-01 , with a weakly activating methyl group, also shows strong activity, comparable to the standard drug Indomethacin.[1]
-
Compound C-03 , bearing an electron-withdrawing trifluoromethyl group, is significantly less active, indicating that this electronic modification is detrimental.
-
Compound C-04 , a heteroaromatic pyridine derivative, displays poor activity, which could be due to steric, electronic, or metabolic liability factors.
This initial SAR provides a clear rationale for the next round of synthesis. Future efforts should focus on exploring other electron-donating substituents at the para- and meta-positions of the 5-aryl ring to optimize potency.
This compound stands out as a superior building block for the efficient synthesis of diverse indole derivatives. The protocols outlined here provide a validated and robust workflow for creating and screening novel compound libraries for anti-inflammatory activity. Promising compounds identified through this primary screening, such as the hypothetical C-02 , would be advanced to more detailed mechanistic studies (e.g., Western blots for NF-κB phosphorylation, COX enzyme inhibition assays) and subsequently to in vivo models of inflammation to confirm their therapeutic potential.[12][18]
References
-
MySkinRecipes. (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. Available from: [Link]
-
JETIR. (2021). A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. JETIR, 8(7). Available from: [Link]
-
Munshe, H. J., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Molecules, 28(3), 1317. Available from: [Link]
-
Gul, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Pharmaceuticals, 14(11), 1175. Available from: [Link]
-
Nascimento, M. F. A. D., et al. (2014). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Immunopharmacology and Immunotoxicology, 36(6), 406-412. Available from: [Link]
-
Bhaskar, B., & Kumar, B. (2021). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire, 13(2), 53-59. Available from: [Link]
-
Wang, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Available from: [Link]
-
Kour, G., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available from: [Link]
-
Kour, G., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Cambridge Open Engage. Available from: [Link]
-
Johnson, B. J., et al. (2019). Indole-Boronic Acid Coupling Development. ResearchGate. Available from: [Link]
-
Godard, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Françaises, 58(4), 263-272. Available from: [Link]
-
Kumar, P., et al. (2024). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. ResearchGate. Available from: [Link]
-
Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2588. Available from: [Link]
-
Bellina, F., et al. (2006). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 71(10), 3967-3970. Available from: [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933-4936. Available from: [Link]
-
Cierpiał, T., & Szostak, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available from: [Link]
-
Reddy, C. R., et al. (2010). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 122(5), 725-729. Available from: [Link]
-
Sharma, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)halogenated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6983-6988. Available from: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Available from: [Link]
-
Chen, Y., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 14(12), 23488-23506. Available from: [Link]
-
Giraldo, L. F., et al. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 16(5), 670. Available from: [Link]
-
Sorkun, M. C., et al. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Indole Boronic Acids
Last Updated: January 17, 2026
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving indole boronic acids. This guide is crafted for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Indoles are privileged scaffolds in pharmaceuticals, and their efficient functionalization is paramount.[1] However, the unique electronic properties and the presence of the N-H proton in unprotected indoles can introduce specific challenges not encountered with simpler aryl boronic acids.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and reproducibility.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of indole boronic acids. Each solution is grounded in mechanistic principles to empower you to make informed decisions.
Q1: My reaction yield is low, or it failed completely. What are the primary causes?
Low conversion is the most common issue. The root cause often lies in one of four areas: catalyst activity, boronic acid stability, substrate reactivity, or suboptimal conditions.
A1: Primary Culprits & Corrective Actions
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.[2] Insufficient degassing of solvents and reagents is a frequent cause of failure. Furthermore, the acidic N-H proton of the indole can interact with the catalyst or base, potentially leading to catalyst inhibition.[3][4]
-
Solution: Ensure rigorous degassing of your reaction mixture (3-4 cycles of vacuum/inert gas backfill). Use freshly opened, high-purity solvents. If N-H interference is suspected, consider N-protection (e.g., Boc, Tos), although many modern protocols are optimized for unprotected indoles.[5]
-
-
Protodeboronation of the Indole Boronic Acid: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material.[2][3] It is often accelerated by high temperatures, strong aqueous bases, and prolonged reaction times.[2]
-
Solution:
-
Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][6] Finely ground bases improve reactivity.[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are significantly more resistant to premature hydrolysis and protodeboronation.[2][6]
-
Anhydrous Conditions: Using anhydrous conditions with a base like K₃PO₄ can sometimes suppress this pathway, though a small amount of water is often necessary to facilitate transmetalation.[7]
-
Excess Reagent: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid can compensate for minor degradation.[6]
-
-
-
Inefficient Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl halide (especially a chloride), the initial oxidative addition step can be slow and rate-limiting.[2][8]
-
Poor Solubility: If any of your reagents (substrate, boronic acid, or base) are not adequately dissolved, the reaction will be sluggish and incomplete.[9]
Q2: I'm observing significant side products. How can I identify and minimize them?
Side product formation compromises yield and complicates purification. The most common culprits are homocoupling and dehalogenation.
A2: Common Side Products & Mitigation Strategies
-
Homocoupling of Boronic Acid: This side reaction forms a bi-indole species (from two molecules of your indole boronic acid coupling) and is primarily caused by the presence of oxygen.[3]
-
Mitigation: The most effective solution is meticulous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Dehalogenation of the Aryl Halide: The starting aryl halide can lose its halogen atom, which is then replaced by a hydrogen. This reductive process can be mediated by the palladium catalyst.[6][11]
-
Mitigation: Ensure strict anaerobic conditions. Using high-purity reagents and screening different palladium/ligand systems can identify a catalyst less prone to this pathway.[6]
-
-
Protodeboronation: As discussed in Q1, this leads to the formation of the parent indole from the boronic acid starting material.[3]
-
Mitigation: See solutions provided under Q1, point 2.
-
Logical Troubleshooting Workflow
To systematically diagnose issues, follow this decision-making process.
Caption: A decision tree for troubleshooting failed indole Suzuki couplings.
Part 2: Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand should I start with?
A3: The choice is substrate-dependent, but a robust starting point for heteroaromatic couplings is often a Pd(II) precatalyst with a suitable phosphine ligand.[6]
-
General Starting Point: PdCl₂(dppf) (3-5 mol%) is a reliable catalyst for many indole couplings.[12]
-
For Challenging Substrates: For electron-rich or sterically hindered partners, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos ) is highly recommended.[6] These ligands promote the challenging oxidative addition and reductive elimination steps. A 2:1 ligand-to-palladium ratio is a good starting point.[6]
Q4: What is the role of the base, and how do I choose the right one?
A4: The base is critical and plays a multifaceted role. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which is the active species in the transmetalation step.[2][13][14]
| Base Type | Common Examples | Strength | Key Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate-Strong | Excellent general-purpose bases. Cs₂CO₃ is more soluble and often gives better results but is more expensive. Often used with an aqueous co-solvent.[6] |
| Phosphates | K₃PO₄ | Strong | Very effective, especially in anhydrous or low-water conditions. Often the base of choice to minimize protodeboronation.[2][6] |
| Fluorides | KF, CsF | Mild | Useful for substrates with base-sensitive functional groups (e.g., esters).[9][13] |
| Hydroxides | NaOH, Ba(OH)₂ | Very Strong | Generally avoided for indole boronic acids due to high risk of promoting protodeboronation.[14] |
Recommendation: Start with K₂CO₃ (2-3 equivalents) in a solvent/water mixture. If protodeboronation is an issue, switch to K₃PO₄ (2-3 equivalents).[6][7]
Q5: Is water necessary for my reaction? What solvent should I use?
A5: While not always strictly required, a small amount of water is often beneficial. It helps dissolve the inorganic base and facilitates the formation of the active boronate species required for transmetalation.[2][6][10] However, excessive water can accelerate the unwanted protodeboronation side reaction.[6]
The solvent's role is to solubilize all components and mediate their interaction.[10] The choice can significantly impact reaction efficiency.[10][15]
| Solvent System | Typical Ratio | Advantages | Disadvantages |
| Dioxane / H₂O | 4:1 to 10:1 | Widely used, good general performance.[10] | Peroxide formation, relatively toxic.[7] |
| THF / H₂O | 4:1 to 10:1 | Good alternative to dioxane.[10] | Lower boiling point limits reaction temperature. |
| Toluene / H₂O | 10:1 | Good for higher temperatures, phase separation can aid workup. | May have lower solubility for polar substrates. |
| DMF, DMAc | (often with H₂O) | High boiling points, excellent solvating power for difficult substrates.[10] | Difficult to remove under vacuum. |
| Alcohols (EtOH, IPA) | (often with H₂O) | Greener solvent choice, can be very effective.[10][16] | Can participate in side reactions (e.g., transesterification). |
Recommendation: Begin with a Dioxane/H₂O (4:1) or THF/H₂O (4:1) system.[10]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Experimental Protocols
General Protocol for Suzuki Coupling of an Indole Boronic Acid
This is a robust starting point that should be optimized for specific substrates.[2] All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the indole boronic acid (or boronate ester) (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and any additional ligand if required.
-
-
Degassing:
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-4 times.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1). Add the solvent via syringe to the flask to achieve a concentration of approximately 0.1 M relative to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Microwave Protocol for Rapid Optimization
Microwave heating can significantly accelerate reactions and is excellent for rapid screening of conditions.[16][17]
-
Vial Preparation:
-
To a microwave reaction vial, add the aryl halide (0.2 mmol, 1.0 equiv), indole boronic acid (0.24 mmol, 1.2 equiv), base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 5 mol%).
-
Add a magnetic stir bar.
-
-
Solvent and Sealing:
-
Add the degassed solvent (e.g., 2 mL of Dioxane/H₂O 4:1).
-
Seal the vial with a cap.
-
-
Irradiation:
-
Place the vial in the microwave reactor.
-
Heat to the target temperature (e.g., 120 °C) for the specified time (e.g., 15-40 minutes).
-
-
Workup and Analysis:
-
After cooling, work up the reaction as described in the general protocol.
-
References
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Undergraduate Research and Creative Activity (UReCA). (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Al-Zoubi, R. M. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 3(7), 8439-8445.
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde.
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38675-38682. [Link]
-
Walton, S. P., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][13]-Fused Indole Heterocycles. Organic Letters, 16(5), 1434-1437. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- BenchChem. (n.d.). Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
ACS Publications. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
- Kennedy, C. R., et al. (n.d.).
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(23), 8702-8713. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][13]-Fused Indole Heterocycles. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Reactions with Sulfonyl-Containing Compounds
Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sulfonyl-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these specific substrates. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an aryl sulfonyl chloride is giving low to no yield. What are the likely causes and how can I troubleshoot it?
A1: Low yields in Suzuki couplings with aryl sulfonyl chlorides are a common challenge and can often be attributed to several factors. The strong electron-withdrawing nature of the sulfonyl group can make the C-S bond prone to cleavage, leading to undesired side reactions.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the accompanying ligand is paramount. Standard phosphine ligands may not be effective. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often required to facilitate the oxidative addition of the palladium(0) catalyst to the aryl sulfonyl chloride.[3][4] These ligands promote the desired C-C bond formation over competing pathways.[4] In some cases, N-heterocyclic carbene (NHC) ligands have also shown promise.[5]
-
Desulfonylation as a Side Reaction: A significant challenge is the palladium-catalyzed desulfonylation of the aryl sulfonyl chloride, where the sulfonyl group is cleaved from the aromatic ring.[1][2][6] The choice of ligand is critical to suppress this pathway. Electron-rich and sterically hindered ligands can favor the desired cross-coupling over desulfonylation.[1][2]
-
Base Selection: The base plays a crucial role in the transmetalation step. While common bases like potassium carbonate (K₂CO₃) are often used, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to achieve good yields, especially with less reactive boronic acids.[4][7]
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction outcome. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used.[8][9] Optimization of the reaction temperature is also crucial; while higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions.
Q2: I'm observing significant desulfonylation of my sulfonyl-containing substrate. How can I minimize this side reaction?
A2: Desulfonylation is a common competing reaction pathway in Suzuki couplings involving sulfonyl-containing compounds, particularly aryl sulfonyl chlorides.[1][2][6] This process involves the cleavage of the C-S bond, leading to the formation of biaryl byproducts without the sulfonyl group. Here are key strategies to mitigate desulfonylation:
-
Ligand Selection is Critical: The choice of ligand has the most significant impact on suppressing desulfonylation. Bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[4] The steric bulk of these ligands can disfavor the coordination of the sulfonyl group to the palladium center, thereby inhibiting the desulfonylation pathway.
-
Careful Selection of Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results and potentially lower catalyst loadings. Precatalysts like XPhos Pd G3 or SPhos Pd G3 are often excellent choices as they generate the active Pd(0) species in a controlled manner.[10]
-
Reaction Temperature Optimization: While higher temperatures can accelerate the desired coupling, they can also promote desulfonylation. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Consider Alternative Sulfonyl Electrophiles: If desulfonylation remains a persistent issue with aryl sulfonyl chlorides, consider using alternative sulfonyl-containing electrophiles. Aryl sulfones have been shown to be viable coupling partners in some cases, undergoing a C-S bond cleavage pathway that can be controlled with the appropriate catalyst system.[11][12] Aryl sulfonyl fluorides have also emerged as coupling partners under specific conditions.[11][13]
Q3: Can I use aryl sulfones or sulfonamides directly as electrophiles in Suzuki reactions?
A3: Yes, under specific catalytic conditions, both aryl sulfones and in-situ generated sulfamoyl chlorides (from sulfonamides) can be used as electrophiles in Suzuki-Miyaura couplings.
-
Aryl Sulfones: The use of aryl sulfones as electrophiles is a more recent development.[11][12] The key to success lies in activating the otherwise inert C-S bond of the sulfone. This typically requires a highly active palladium catalyst system, often employing bulky, electron-rich ligands like RuPhos.[12] Trifluoromethylsulfones, in particular, have shown good reactivity.[12]
-
Sulfonamides (via in-situ generated sulfamoyl chlorides): A three-component synthesis of sulfonamides has been developed where an amine is reacted with sulfuryl chloride (SO₂Cl₂) to form a sulfamoyl chloride in situ.[1][2] This electrophile then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with a boronic acid.[1][2] This approach cleverly circumvents the challenges of using pre-formed, and often unstable, sulfamoyl chlorides.[1][2]
Q4: What are the best practices for setting up a Suzuki reaction with a sulfonyl-containing compound to ensure reproducibility?
A4: Reproducibility is key to successful research. For these sensitive reactions, meticulous setup is crucial:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[10] It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This involves using properly dried and degassed solvents and purging the reaction vessel thoroughly.[7][10]
-
Reagent Quality: Ensure the purity of your reagents. Boronic acids can degrade over time, leading to lower yields. It's often best to use freshly purchased or purified boronic acids.[14] Similarly, the palladium catalyst and ligand should be of high quality.
-
Use of Precatalysts: Employing a well-defined palladium precatalyst can significantly improve reproducibility compared to generating the active catalyst in situ from a palladium source and a separate ligand.[14][15]
-
Systematic Optimization: When developing a new Suzuki reaction with a sulfonyl-containing substrate, a systematic optimization of reaction parameters is recommended. This can be done using design of experiment (DoE) principles or by systematically varying one parameter at a time (e.g., catalyst, ligand, base, solvent, temperature).
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki reactions with sulfonyl-containing compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[3][4] |
| Poor quality of boronic acid. | Use fresh or purified boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt for enhanced stability.[14] | |
| Inappropriate base. | Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4][7] | |
| Significant Desulfonylation | Ligand is not sufficiently bulky or electron-rich. | Employ a sterically demanding ligand like XPhos or SPhos to disfavor the desulfonylation pathway.[4] |
| Reaction temperature is too high. | Optimize the reaction temperature by screening a lower range to find a balance between reaction rate and selectivity. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere with degassed solvents.[7][10] |
| Inconsistent Results | In-situ catalyst generation is not reproducible. | Use a well-defined palladium precatalyst for more consistent generation of the active catalytic species.[14][15] |
| Moisture in the reaction. | Use anhydrous solvents and dry glassware to prevent protodeboronation of the boronic acid.[7] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of an Aryl Sulfonyl Chloride
Note: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl sulfonyl chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 10:1, 0.1 M)
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl sulfonyl chloride, arylboronic acid, palladium precatalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting Suzuki reactions with sulfonyl compounds.
References
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Request PDF. (n.d.). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Feron, T., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35783–35791. [Link]
-
Wang, C., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7078–7084. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 18, 2026, from [Link]
-
Abdoli, M., & Saeidian, H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512. [Link]
-
Wang, C., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Wan, Z.-K., & Evans, G. B. (2004). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2‘-Deoxynucleosides and Nucleosides. Organic Letters, 6(26), 4825–4828. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic letters, 6(1), 95–98. [Link]
-
Request PDF. (n.d.). Flexible, N-sulfonyl-substituted aliphatic amine ligands in palladium-catalyzed Suzuki–Miyaura C–C coupling: Influence of substituents bulkiness and co-ligand size. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Le, C. M., et al. (2019). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
CABB Chemicals. (2021). Sulfonation | Suzuki Coupling | Services. Retrieved January 18, 2026, from [Link]
-
Hirai, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16201–16207. [Link]
-
Chemical.AI. (n.d.). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved January 18, 2026, from [Link]
Sources
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
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Technical Support Center: Purification of 1-Phenylsulfonylindole-5-boronic acid
Welcome to the technical support center for the purification of 1-Phenylsulfonylindole-5-boronic acid (CAS: 480438-51-5)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile intermediate in their synthetic workflows, particularly in Suzuki-Miyaura cross-coupling reactions[3][4].
The purification of arylboronic acids is notoriously challenging due to their unique chemical properties. They can be prone to decomposition, such as protodeboronation, and often form cyclic anhydrides (boroxines) upon standing or heating[5][6][7]. This guide provides a structured, problem-oriented approach to help you navigate these challenges and achieve the desired purity for your downstream applications, where impurity control is paramount[3][8].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route and workup conditions. However, several classes of impurities are common to the synthesis of arylboronic acids.
| Impurity Class | Specific Example | Origin / Cause | Key Characteristics & Removal Strategy |
| Boronic Anhydride | Tris[(1-phenylsulfonyl)-1H-indol-5-yl]boroxine | Dehydration of the boronic acid (often thermally induced or upon storage)[7][9]. | Less polar than the boronic acid. Can often be converted back to the acid by stirring with a biphasic mixture of ether and water, or during an aqueous basic workup. |
| Protodeboronation Product | 1-Phenylsulfonylindole | Loss of the -B(OH)₂ group, replaced by a proton. This is a common side reaction, often promoted by acidic or basic conditions, or transition metal catalysts[5][10][11]. | Non-polar and non-acidic. Typically removed by chromatography or an acid-base extraction where the desired boronic acid is pulled into the aqueous basic phase. |
| Homocoupling Byproduct | 5,5'-bis(1-Phenylsulfonylindole) | Coupling of two boronic acid molecules during the synthesis or subsequent reactions. | Significantly less polar than the desired product. Best removed by chromatography or recrystallization. |
| Unreacted Starting Material | e.g., 5-Bromo-1-phenylsulfonylindole | Incomplete conversion during the borylation step. | Properties vary. Often removable by standard purification techniques like chromatography. |
| Reagents/Catalysts | Palladium species, phosphine oxides | Carryover from the preceding synthetic step (e.g., a Miyaura borylation or Suzuki coupling). | Can often be removed by filtration through a pad of Celite, specific scavengers, or during an aqueous workup[12]. |
Troubleshooting & Purification Protocols
This section provides a decision-making framework and detailed protocols to address specific purification challenges.
Decision-Making Workflow for Purification
Before selecting a method, assess your crude material: Is it a free-flowing solid or a sticky oil/amorphous solid? What are the major impurities identified by TLC, ¹H NMR, or LC-MS?
Caption: Decision tree for selecting a purification strategy.
Method 1: Purification by Acid-Base Extraction
Expertise & Experience: This technique leverages the acidic nature of the boronic acid group (pKa ~9)[6]. By treating the crude mixture with a base, the boronic acid is converted to its water-soluble boronate salt, allowing for the removal of non-acidic organic impurities (like the protodeboronated 1-phenylsulfonylindole) via extraction with an organic solvent[12][13][14]. This is often the most effective first-pass purification strategy, especially for oily or highly impure samples.
When to Use:
-
When the crude product is an oil or sticky solid.
-
When the primary impurity is the non-acidic protodeboronation product.
-
As a preliminary cleanup step before recrystallization or chromatography.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The desired boronate salt will partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Wash (Impurity Removal): Combine the aqueous layers. If desired, wash this basic aqueous solution once more with the organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities. Discard the organic layers.
-
Acidification & Re-extraction: Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~2-3 using 1-2 M hydrochloric acid (HCl). The pure boronic acid will precipitate or become extractable.
-
Isolation: Extract the acidified aqueous layer with fresh ethyl acetate (3x). The purified boronic acid will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Trustworthiness Check: After purification, run a ¹H NMR. The peak corresponding to the C-H proton at the 5-position of the deboronated impurity (~7.5-7.6 ppm, often a doublet) should be significantly reduced or absent. An LC-MS analysis will confirm the removal of non-polar impurities.
Method 2: Purification by Column Chromatography
Expertise & Experience: Chromatographic purification of boronic acids can be problematic due to their interaction with the stationary phase[15]. The Lewis acidic boron atom can bind strongly to the Lewis basic silanol groups on standard silica gel, leading to significant tailing, poor separation, and low recovery[16]. Furthermore, the acidic nature of silica can promote decomposition.
Troubleshooting Common Chromatography Issues:
-
Problem: The product is streaking badly on the TLC plate or sticking to the baseline of the column.
-
Causality: Strong interaction between the boronic acid and silica gel silanol groups[16].
-
Solution 1: Acidify the Eluent. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can sometimes improve chromatography by protonating the silanol groups and reducing their interaction with the boronic acid.
-
Solution 2: Use an Alternative Stationary Phase. Neutral alumina can be a good alternative for less polar boronic acids and their esters[17].
-
Solution 3 (Recommended): Boric Acid-Treated Silica Gel. Deactivating the silica gel by impregnating it with boric acid is a highly effective method to suppress the over-adsorption of boronic acids and esters, leading to sharper peaks and improved recovery[16][18].
-
Step-by-Step Protocol for Boric Acid-Treated Silica:
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of silica gel in this solution (approx. 550 mL per 100 g of silica)[16].
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica thoroughly under vacuum until it is a free-flowing powder[16].
-
-
Column Packing: Pack the column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol).
-
Loading and Elution: Load the crude product (pre-adsorbed onto a small amount of treated silica for best results) and run the column as usual. The this compound is moderately polar; a suitable eluent might be 20-50% EtOAc in Hexane or a DCM/MeOH system[12].
Method 3: Purification by Recrystallization
Expertise & Experience: Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found[19]. It is most effective when the crude material is already a solid and the impurities have different solubility profiles. For boronic acids, mixed solvent systems are often required[15][20].
When to Use:
-
The crude product is a solid with >85% purity.
-
To achieve the final, high-purity polishing step after a preliminary cleanup by acid-base extraction.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. More likely, a binary solvent system will be needed (e.g., Acetone/Hexane, EtOAc/Hexane, or Ethanol/Water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is more soluble).
-
Induce Crystallization: While the solution is still hot, slowly add the "bad" solvent (the one in which it is less soluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystal Formation: Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the flask to cool slowly to room temperature. If necessary, cool further in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry thoroughly under vacuum.
Trustworthiness Check: The melting point of the recrystallized material should be sharp and higher than the crude solid. The ¹H NMR should show a clean spectrum with correct integration, and no significant impurity peaks.
Pro-Tips from the Field
-
Formation of Pinacol Ester: If all other methods fail, consider converting the boronic acid to its more stable and less polar pinacol ester derivative[21][22]. These esters are generally much easier to purify by standard silica gel chromatography. The purified ester can then be hydrolyzed back to the boronic acid if required.
-
Use of Scavenger Resins: For removing trace amounts of boronic acid from a final product, scavenger resins functionalized with diol or diethanolamine groups can be highly effective[8][17].
-
Storage: Store purified this compound in a desiccator at low temperature. Boronic acids can slowly dehydrate to form boroxines, so proper storage is key to maintaining purity[7].
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. Available at: [Link]
-
Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Online discussion]. Available at: [Link]
-
Reddit. (2015). Purification of boronic acids? r/chemistry. [Online discussion]. Available at: [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
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ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Image and discussion]. Available at: [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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KingProlly. (2023). How is boron anhydride produced? Retrieved from [Link]
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ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. [Table]. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1263. Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Online discussion]. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1263. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]
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Le-Quellec, M., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6608. Available at: [Link]
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MySkinRecipes. (n.d.). (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. Retrieved from [Link]
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Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 1-21. Available at: [Link]
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North, R., & Eisenbeis, S. (2022). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 26(6), 1776–1781. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5845. Available at: [Link]
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Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227–236. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Identifying byproducts in 1-Phenylsulfonylindole-5-boronic acid reactions
Welcome to the technical support guide for 1-Phenylsulfonylindole-5-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the intricacies of its reactivity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
When using this compound in palladium-catalyzed cross-coupling reactions, three principal byproducts are commonly encountered. Identifying these species is the first step toward optimizing your reaction conditions.
-
Protodeboronation Product: This results in the formation of 1-phenylsulfonylindole, where the boronic acid moiety is replaced by a hydrogen atom. This is often a major byproduct if the reaction conditions are not scrupulously controlled.[1][2]
-
Homocoupling Product: This is a symmetrical biaryl formed by the coupling of two molecules of this compound, yielding 5,5'-bis(1-phenylsulfonylindole). This side reaction is typically promoted by the presence of oxygen or other oxidants.[3][4][5]
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. While not a byproduct in the traditional sense, the presence of boroxine in your starting material can lead to inconsistent reactivity and stoichiometry, impacting yields and impurity profiles.
Q2: My main byproduct is the protodeboronated 1-phenylsulfonylindole. What is causing this?
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond. This is a prevalent decomposition pathway for arylboronic acids, particularly under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings.[2][6]
The mechanism typically involves the ipso-protonation of the arylboronate anion, which is more reactive towards proton sources (like water) than the neutral boronic acid.[6] Factors that accelerate this process include:
-
Prolonged reaction times at elevated temperatures.
-
High concentrations of base and water.
-
The electronic nature of the aryl group. Electron-deficient boronic acids can be particularly susceptible to base-catalyzed protodeboronation.[6]
Q3: I am observing a significant amount of the homocoupled dimer. Why does this happen?
The formation of a homocoupled dimer is a well-documented side reaction in palladium-catalyzed couplings.[5][7] The most common cause is the presence of molecular oxygen in the reaction mixture.[4] The proposed mechanism involves the oxidation of the active Pd(0) catalyst to a Pd(II) species by O₂. This Pd(II) complex can then undergo two sequential transmetalation events with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[3][8][9]
Other potential causes include:
-
Using a Pd(II) precatalyst without an adequate pre-reduction step.
-
The presence of other oxidants in the reaction mixture.
-
Certain copper-catalyzed systems can also promote homocoupling.[10]
Q4: How critical is the purity of my this compound starting material?
The purity is absolutely critical. As mentioned, boronic acids can exist in equilibrium with their corresponding boroxines. Using a starting material with a high boroxine content means you are not adding the calculated amount of the active monomeric boronic acid, leading to stoichiometric imbalances, incomplete conversion, and inconsistent results. Furthermore, boronic acids can be susceptible to oxidative degradation over time if not stored properly.[11][12] It is highly recommended to assess the purity of the reagent before use, especially if it has been stored for an extended period.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving this compound.
Problem 1: Low Yield of Desired Product with Significant Protodeboronation
If you observe a low yield of your target molecule alongside a major peak corresponding to 1-phenylsulfonylindole, your primary challenge is suppressing the protodeboronation pathway.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for protodeboronation.
Probable Causes & Mechanistic Insight
Protodeboronation is accelerated by conditions that favor the formation and subsequent protonation of the boronate anion.[6] Strong bases (like NaOH or KOH) in aqueous media at high temperatures create an ideal environment for this unwanted side reaction.
Solutions & Protocols
-
Modify the Base and Solvent System: Switch from strong bases in aqueous solvents to milder, non-nucleophilic bases in anhydrous organic solvents. This disfavors the formation of the highly reactive boronate anion.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, or CsF.[13]
-
Recommended Solvents: Anhydrous 1,4-Dioxane, Toluene, or THF.
-
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These derivatives exhibit greater stability and slower, controlled release of the boronic acid under reaction conditions, minimizing its exposure to protic media.[2]
-
Control Temperature and Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting materials are consumed to prevent the product and remaining boronic acid from degrading over time. Lowering the reaction temperature, if kinetics allow, can also significantly reduce the rate of protodeboronation.
Problem 2: Significant Formation of the Homocoupling Byproduct
The presence of 5,5'-bis(1-phenylsulfonylindole) indicates an oxidative side reaction is competing with your desired cross-coupling.
Visualizing the Homocoupling Mechanism
Caption: Oxygen-mediated homocoupling pathway.[3][9]
Probable Causes & Mechanistic Insight
As depicted above, the reaction between the active Pd(0) catalyst and oxygen is the primary culprit.[9] This forms a palladium-peroxo complex that readily engages in transmetalation with the boronic acid, leading to the unwanted dimer.
Solutions & Protocols
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice.
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its in-situ reduction to Pd(0) before the boronic acid is consumed by oxidative pathways. Often, the phosphine ligand itself can act as the reductant, but this can sometimes be sluggish. Using a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be beneficial.[14][15]
-
Add a Reductant/Oxygen Scavenger: In particularly sensitive reactions, a small amount of a reducing agent can be added to scavenge residual oxygen and maintain the palladium in its active Pd(0) state. However, this should be done cautiously to avoid interfering with the main catalytic cycle.
Key Experimental Protocols
Protocol 1: Analytical Workflow for Byproduct Identification
A robust analytical method is essential for accurate diagnosis.
| Technique | Purpose | Typical Observations |
| LC-MS | Primary tool for identification and quantification. | Provides mass-to-charge ratio (m/z) for the expected product and all major byproducts. UV trace allows for relative quantification. |
| ¹H NMR | Structural confirmation of isolated byproducts. | Protodeboronation: Disappearance of aryl signals adjacent to the boronic acid and appearance of a new proton signal in that position. Homocoupling: A more complex, but often symmetrical, aromatic region compared to the starting material. |
| ¹¹B NMR | Assess purity of starting material. | A sharp signal for the boronic acid monomer. A broader, downfield signal may indicate the presence of the boroxine trimer. |
Step-by-Step LC-MS Analysis:
-
Prepare a dilute sample of your crude reaction mixture in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Use a reverse-phase C18 column.[16]
-
Employ a gradient elution method, typically with water and acetonitrile, both containing 0.1% formic acid, to ensure good peak shape.
-
Monitor at a relevant UV wavelength (e.g., 254 nm) and acquire mass spectra in both positive and negative ion modes to capture all species.
Protocol 2: Purification of this compound (Boroxine Removal)
If ¹¹B NMR indicates significant boroxine content, purification is recommended.
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Azeotropic Distillation (Optional but effective): If the boronic acid is soluble in toluene, dissolving it and then removing the solvent under reduced pressure can help break up the boroxine by azeotropically removing water. Repeat 2-3 times.
-
Acid/Base Wash: An alternative method involves dissolving the material in an organic solvent and washing with a dilute aqueous base (e.g., 1M NaOH) to form the boronate salt, which partitions into the aqueous layer.[17][18] The organic layer containing neutral impurities is discarded. The aqueous layer is then carefully acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is collected by filtration, washed with water, and dried under vacuum.[18]
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., hot water, ethanol, or an ethyl acetate/hexanes mixture) can be an effective method for purification.[19][20]
Protocol 3: Optimized Suzuki-Miyaura Conditions to Minimize Byproducts
This protocol incorporates best practices to favor the desired cross-coupling pathway.
-
Reagent Preparation: Use a high-purity batch of this compound (verified by NMR if necessary). Use an anhydrous, high-purity grade of solvent.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., 1,4-Dioxane). Degas the mixture thoroughly using three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of Argon, add the Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By understanding the underlying mechanisms of byproduct formation and implementing these targeted troubleshooting strategies and protocols, you can significantly improve the outcome of your reactions with this compound.
References
- D. G. Hall, Ed.
- C. M. Billingsley, K. W. Anderson, S. L. Buchwald, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Hindered Aryl Chlorides," Angewandte Chemie International Edition, vol. 45, no. 21, pp. 3484–3488, 2006. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200600472]
- A. F. Littke, C. Dai, G. C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," Journal of the American Chemical Society, vol. 122, no. 17, pp. 4020–4028, 2000. [URL: https://pubs.acs.org/doi/abs/10.1021/ja0002058]
- S. J. A. D. Pardal, J. M. C. A. C. Lima, A. S. M. C. Rodrigues, V. L. M. Silva, A. M. S. Silva, L. M. N. B. F. Santos, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," ChemCatChem, vol. 6, no. 5, pp. 1291-1302, 2014. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cctc.201301080]
- C. Amatore, A. Jutand, G. Le Duc, "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex," Angewandte Chemie International Edition, vol. 50, no. 10, pp. 2331-2334, 2011. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201006439]
- A. D. S. G. Alabugin, I. V., Kovalenko, V. V., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," Journal of the American Chemical Society, vol. 143, no. 35, pp. 14336–14352, 2021. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c06236]
- C. Adamo, C. Amatore, I. Ciofini, A. Jutand, H. Lakmini, "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Insights from Density Functional Theory," The Journal of Physical Chemistry A, vol. 110, no. 21, pp. 6829–6836, 2006. [URL: https://pubs.acs.org/doi/abs/10.1021/jp0569959]
- D. J. C. Chen, M., and Glorius, F., "Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations," Molecules, vol. 27, no. 21, p. 7538, 2022. [URL: https://www.mdpi.com/1420-3049/27/21/7538]
- H. G. Kuivila, K. V. Nahabedian, "Electrophilic Displacement Reactions. X. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids," Journal of the American Chemical Society, vol. 83, no. 9, pp. 2159–2163, 1961. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01470a028]
- C. Amatore, A. Jutand, G. Le Duc, "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex," Journal of the American Chemical Society, vol. 128, no. 21, pp. 6829-36, 2006. [URL: https://pubs.acs.org/doi/10.1021/ja0569959]
- BenchChem, "Analytical techniques for monitoring the degradation of benzylboronic acid," BenchChem Technical Support, 2025. [URL: https://www.benchchem.
- S. G. Ball, C. A. M. G. M. H. L. A. M. S. S. A. G. M. D. Smith, "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives," Analytical Methods, vol. 3, no. 8, pp. 1773-1776, 2011. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ay/c1ay05264a]
- P. K. S. K. A. K. K. P. P. R. P. K. A. K. K. P. P. R. R. Pandiyan, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, vol. 5, no. 21, pp. 6052-6057, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41211a]
- Chemistry Stack Exchange, "What are the byproducts in a Suzuki reaction?," 2017. [URL: https://chemistry.stackexchange.com/questions/79015/what-are-the-byproducts-in-a-suzuki-reaction]
- Y. S. G. C. G. W. W. Wang, "Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence," Angewandte Chemie International Edition, vol. 47, no. 29, pp. 5455-5458, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2862423/]
- LCGC International, "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS," 2021. [URL: https://www.chromatographyonline.com/view/analysis-boronic-compounds-potential-mutagenic-impurities-drug-substances-gc-ms]
- Reddit, "Purification of boronic acids?," r/chemistry, 2017. [URL: https://www.reddit.
- LabSolu, "this compound," 2024. [URL: https://labsolu.ca/product/1-phenylsulfonylindole-5-boronic-acid/]
- Reddit, "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," r/chemhelp, 2023. [URL: https://www.reddit.com/r/chemhelp/comments/13qj80s/question_about_suzuki_coupling_reaction/]
- R. T. Raines, et al., "Boronic acid with high oxidative stability and utility in biological contexts," Proceedings of the National Academy of Sciences, vol. 118, no. 10, e2013691118, 2021. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]
- AstaTech, "this compound, min 95%, 1 gram," 2024. [URL: https://www.astatechinc.com/1-phenylsulfonylindole-5-boronic-acid-min-95-1-gram.html]
- R. T. Raines, et al., "Boronic acid with high oxidative stability and utility in biological contexts," PMC - NIH, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7958568/]
- S. P. S. S. A. S. S. S. P. S. S. A. S. S. Stella, "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)," Journal of Pharmaceutical Sciences, vol. 94, no. 4, pp. 876-884, 2005. [URL: https://linkinghub.elsevier.com/retrieve/pii/S0022-3549(16)31828-X]
- ResearchGate, "How to purify boronic acids/boronate esters?," 2016. [URL: https://www.researchgate.
- Organic Chemistry Portal, "Suzuki Coupling," 2021. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- ResearchGate, "Can I remove boronic acid using Work up process?," 2016. [URL: https://www.researchgate.net/post/Can_I_remove_boronic_acid_using_Work_up_process]
- Google Patents, "Process for purification of boronic acid and its derivatives," 2008. [URL: https://patents.google.
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," 2021. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
- M. H. F. M. P. C. F. M. F. C. F. M. F. C. Fernandes, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 24, no. 16, p. 2967, 2019. [URL: https://www.mdpi.com/1420-3049/24/16/2967]
- Miller, J. A., "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene," Synlett, no. 12, pp. 1877-1880, 2007. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-984883]
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Overcoming catalyst deactivation in Suzuki coupling of indole derivatives
Technical Support Center: Suzuki Coupling of Indole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indole derivatives. This guide is designed to provide in-depth, field-proven insights to help you overcome one of the most persistent challenges in this chemistry: catalyst deactivation. As drug development pipelines are rich with nitrogen-containing heterocycles, mastering the coupling of these substrates is paramount.[1][2] This document moves beyond standard protocols to explain the causality behind common failures and provides robust, self-validating troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause
This section addresses the most common issues encountered during the Suzuki coupling of indoles. Understanding the "why" is the first step toward a successful reaction.
Q1: My reaction mixture turned black, and I observed a precipitate. What happened to my catalyst?
A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[3] The active catalyst in a Suzuki coupling is a soluble Pd(0) species. If any step in the catalytic cycle is significantly slower than the others, or if the catalyst is not properly stabilized by its ligands, these Pd(0) species can agglomerate and fall out of solution as inactive metallic palladium.[4][5] This is often triggered by:
-
Insufficient Ligand Protection: The ligand may not be bulky or electron-donating enough to stabilize the Pd(0) center.
-
Poor Reagent Quality: Impurities can disrupt the catalytic cycle.
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, leading to side reactions and decomposition.[3]
Q2: Why does my Suzuki coupling work for an N-protected indole but fail completely for the free (N-H) indole?
A: This is a classic and critical challenge. Unprotected N-H indoles present several deactivation pathways that their N-protected counterparts avoid:
-
Catalyst Poisoning: The nitrogen lone pair in the indole ring is a Lewis base and can coordinate directly to the palladium center.[1][6] This coordination occupies a site needed for the catalytic cycle to proceed, effectively poisoning the catalyst. While this binding is reversible, the high concentration of the indole substrate can lead to significant inhibition.[1]
-
N-H Acidity: The indole N-H proton is weakly acidic. In the presence of a strong base (required for the transmetalation step), the indole can be deprotonated to form an indolyl anion. This anion can engage in undesired side reactions or interact unfavorably with the catalyst. Many standard protocols for palladium-catalyzed C-C bond formation fail with substrates bearing free N-H groups for these reasons.[2]
-
Substrate-Catalyst Aggregation: In some cases, the deprotonated N-H indole can act as a bridging ligand between two palladium centers, leading to insoluble and inactive catalyst complexes.
Q3: I'm using a well-established ligand like SPhos or XPhos, but my yield is still low. What else could be the problem?
A: While bulky, electron-rich phosphine ligands are often essential for coupling challenging heterocycles, they are not a universal solution.[2][7] If you're still facing issues, consider these factors:
-
Base Incompatibility: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often required, but their physical properties matter.[7] Ensure the base is a fine, dry powder to maximize its surface area and reactivity. Anhydrous reactions using K₃PO₄ may paradoxically require a small amount of water to function effectively.[8]
-
Boronic Acid vs. Boronic Ester Quality: Boronic acids are generally more reactive but are prone to degradation pathways like protodeboronation and oxidation, reducing their effective concentration and introducing impurities.[9][10] Boronic esters (e.g., pinacol esters) are more stable and easier to handle but may require more forcing conditions due to their lower reactivity.[10][11] Impurities in either reagent can poison the catalyst.[12]
-
Solvent Choice: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is common, as water can facilitate the crucial transmetalation step.[7][8] However, the ratio must be optimized. Too much water can accelerate protodeboronation of the boronic acid.
Q4: How do I know whether to use a boronic acid or a boronic ester for my indole coupling?
A: This involves a trade-off between reactivity and stability.
-
Choose a Boronic Acid for: Higher reactivity, which can lead to faster reaction times and allow for lower temperatures. This is beneficial if your indole substrate is thermally sensitive. However, you must be confident in its purity and use it promptly after purchase or preparation.[9]
-
Choose a Boronic Ester (e.g., Pinacol Ester) for: Enhanced stability, longer shelf-life, and higher purity as they are often crystalline solids.[10] This leads to better reproducibility, which is critical in drug development and scale-up. The trade-off is potentially slower reaction rates that may require higher temperatures or longer reaction times.[10]
Part 2: Troubleshooting Guides & Protocols
This section provides actionable workflows and detailed protocols to systematically overcome the challenges identified above.
Troubleshooting Deactivation: A Decision-Making Workflow
When a reaction fails, a systematic approach is necessary. The following workflow helps diagnose the likely cause of catalyst deactivation and suggests a path forward.
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.[7]
Protocol 1: General Method for Suzuki Coupling of a Challenging (N-H) Indole Halide
This protocol is a robust starting point designed to mitigate common failure modes.
Materials:
-
Indole halide (e.g., 5-bromo-1H-indole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv) or Arylboronic acid pinacol ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos) (3 mol%)
-
Base: Finely ground, anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v ratio)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial. Seal the vessel with a rubber septum.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the indole halide (1.0 equiv), arylboronic acid/ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the palladium pre-catalyst (2 mol%).
-
Solvent Addition: Degas the 1,4-dioxane and water separately by bubbling argon through them for at least 30 minutes. Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water to the reaction vessel.
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening for Optimal Ligand and Base
For a novel or particularly stubborn substrate, a systematic screen is the most efficient path to success.
Setup:
-
Use a parallel synthesis platform or multiple small reaction vials.
-
Keep the substrate, boronic acid, palladium source (e.g., Pd₂(dba)₃), and solvent constant for each screen.
Screen 1: Base Evaluation
-
Vial 1: K₂CO₃ (3 equiv)
-
Vial 2: K₃PO₄ (3 equiv)
-
Vial 3: Cs₂CO₃ (3 equiv)
-
Vial 4: KF (3 equiv)
-
Run all reactions with a reliable ligand (e.g., SPhos) and analyze the yield to identify the most effective base.
Screen 2: Ligand Evaluation
-
Using the best base from Screen 1, evaluate a panel of ligands.
-
Vial 1: PPh₃
-
Vial 2: SPhos
-
Vial 3: XPhos
-
Vial 4: RuPhos
-
Maintain a consistent Pd:Ligand ratio (e.g., 1:1.5).[2] Analyze yields to determine the optimal ligand for your specific substrate combination.
Part 3: Understanding the Mechanisms of Deactivation
A deeper understanding of how catalysts fail allows for more rational experiment design.
The Suzuki-Miyaura Catalytic Cycle
The productive cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Deactivation occurs when the catalyst is siphoned from this cycle into an inactive state.
Caption: The Suzuki catalytic cycle and key deactivation pathways for indole substrates.
1. Aggregation to Palladium Black: This occurs when the concentration of the "naked" Pd(0) species is too high. Bulky, electron-donating ligands like SPhos and XPhos coordinate strongly to the palladium center, preventing these individual atoms from clumping together.[3][4]
2. Indole Coordination (Poisoning): The lone pair on the indole nitrogen can bind to the Pd(II) intermediate formed after oxidative addition. This prevents the boronic acid from accessing the metal center for transmetalation, stalling the cycle.[1][6][13] Using N-protected indoles or ligands that are sterically demanding enough to disfavor this side-coordination can mitigate this issue.
Part 4: Data Summary
Choosing the right components is crucial. The table below summarizes common choices for indole Suzuki couplings.
| Component | Example(s) | Key Characteristics & Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard sources, require addition of a separate ligand. Economical for initial screens. |
| Pre-catalyst | XPhos Pd G3, SPhos Pd G2 | Integrates ligand and Pd source. Often more air-stable and provides higher activity and reproducibility. Recommended for challenging substrates.[2] |
| Ligands | PPh₃, PCy₃ | Less bulky, less electron-rich. Often insufficient for challenging indole couplings but can work for simple systems. |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | Bulky and electron-rich. Accelerate reductive elimination and stabilize Pd(0) intermediates, preventing aggregation. Often essential for N-H indoles.[2][7] | |
| Bases | K₂CO₃, Na₂CO₃ | Moderate strength. Can be effective but often require higher temperatures. |
| K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases. Often provide superior results for electron-rich or sterically hindered substrates.[7][14] | |
| Boron Source | Boronic Acids | Higher reactivity, but prone to decomposition (protodeboronation).[9] |
| Boronic Esters (Pinacol) | More stable, higher purity, better for reproducibility. May require higher temperatures due to lower reactivity.[10] |
References
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Which conditions are favorable for the efficient Suzuki coupling?
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- Poisoning and deactivation of palladium c
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PUBDB.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry ACS.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Bypassing the Limitations of Directed C–H Functionaliz
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Comparison of reactivity of different boron reagents (a) The predicted...
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Optimizing Suzuki Coupling with High-Purity Boronic Esters. Boron-Chem.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- Suzuki Coupling. Organic Chemistry Portal.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of Indole Oligomers Via Iter
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
Sources
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- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 1-Phenylsulfonylindole-5-boronic acid
A Senior Application Scientist's Guide to Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenylsulfonylindole-5-boronic acid. This guide provides in-depth, field-proven insights into overcoming common challenges in its application, with a specific focus on the critical role of solvent systems in Suzuki-Miyaura cross-coupling reactions. As a key building block in medicinal chemistry, understanding the nuances of this reagent's reactivity is paramount for success.
This center is structured to provide direct, actionable solutions to common experimental issues. We will move from specific troubleshooting questions to broader frequently asked questions, supported by detailed protocols and mechanistic diagrams to enhance your understanding and experimental design.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction yield is consistently low. How could the solvent be the primary cause?
Answer: Low yield is the most common issue in Suzuki-Miyaura couplings and the solvent system is often a key factor. The cause can be traced to several solvent-dependent parameters:
-
Poor Solubility: this compound, your aryl halide, and the inorganic base must all have sufficient solubility in the reaction medium. If any component is not adequately dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics. Polar aprotic solvents like dioxane, THF, and DMF are commonly used because they effectively dissolve both organic substrates and inorganic bases.[1][2]
-
Inefficient Base Activation: The inorganic base (e.g., K₂CO₃, K₃PO₄) must activate the boronic acid to form a more nucleophilic boronate species.[3] This step is often facilitated by the presence of water. A biphasic system, such as dioxane/water or THF/water, is highly effective because water dissolves the base, increasing its availability and promoting the formation of the active boronate at the phase interface.[2][4] Anhydrous conditions can sometimes be detrimental if the chosen base has poor solubility in the organic solvent.
-
Suboptimal Polarity for Catalytic Cycle: The polarity of the solvent can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[2][5] Highly polar solvents like DMF can stabilize the anionic transition states involved in oxidative addition, potentially accelerating this step.[5] However, the overall effect is complex, and the optimal solvent is often found empirically.
Solution Pathway:
-
Assess Solubility: At room temperature, observe if all reactants dissolve in your chosen solvent system. If not, consider a more polar solvent mixture.
-
Switch to a Biphasic System: If using a single anhydrous solvent, try a mixture like 1,4-Dioxane/Water (4:1) or THF/Water (4:1) with a carbonate base.[2][6]
-
Increase Polarity and Temperature: For sluggish reactions, switching to a higher-boiling polar aprotic solvent like DMF or DMAc can be beneficial, allowing for higher reaction temperatures which may be necessary for less reactive substrates.[2]
Question: I'm observing significant protodeboronation of my this compound. Can the solvent choice mitigate this?
Answer: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a major side reaction that consumes your starting material and is heavily influenced by the solvent and base combination.[1]
-
Role of Protic Solvents: While water is often necessary for base activation, an excess of a protic solvent (like water or alcohols) in combination with a strong base and elevated temperatures can accelerate the undesired protodeboronation pathway.[7] Indole-based boronic acids can be particularly susceptible to this issue.[7]
-
Solvent-Base Interaction: The combination of solvent and base determines the effective basicity of the medium. Some combinations can create a sufficiently harsh environment to promote C-B bond cleavage. For instance, using alcohol as a solvent can sometimes lead to side reactions.[4]
Solution Pathway:
-
Minimize Water Content: While some water is beneficial, use the minimum required for the base to function. Start with ratios like Dioxane/H₂O from 5:1 to 10:1.
-
Change the Base/Solvent System: A weaker base like CsF in a solvent like isopropanol has been shown to be effective in minimizing protodeboronation for some heteroaryl boronic acids.[8] K₃PO₄ is often a good choice in solvents like dioxane or THF.[9]
-
Use Boronic Esters: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from this side reaction.[1]
Question: My reaction is very slow and doesn't go to completion, even at high temperatures. How can solvent choice accelerate the kinetics?
Answer: Reaction rate is intrinsically linked to the solvent's ability to facilitate each step of the catalytic cycle.
-
Stabilization of Intermediates: The oxidative addition of the aryl halide to the Pd(0) catalyst often proceeds through a polar transition state.[10] Polar solvents, such as DMF or acetonitrile, can stabilize this transition state, thereby accelerating the rate of this crucial first step.[5][10]
-
Temperature: Higher reaction temperatures directly increase reaction rates. Solvents with higher boiling points like DMF, DMAc, or toluene allow you to safely increase the reaction temperature, which is often necessary for challenging couplings, such as those involving aryl chlorides.[2]
-
Ligand/Solvent Compatibility: The phosphine ligand on the palladium catalyst must remain coordinated. Some solvents can compete with the ligand for coordination sites on the palladium, potentially deactivating the catalyst. Ensure your chosen solvent is compatible with your catalyst system.
Solution Pathway:
-
Increase Solvent Polarity: If you are using a non-polar solvent like toluene, consider switching to a polar aprotic solvent like DMF or dioxane.[1]
-
Increase Reaction Temperature: If your current solvent is low-boiling (e.g., THF, bp 66°C), switch to a higher-boiling alternative like 1,4-dioxane (bp 101°C) or DMF (bp 153°C) to push the reaction to completion.[2]
-
Ensure Proper Degassing: Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas your solvent(s) before use by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[6][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most crucial solvent properties to consider for reactions with this compound?
The three most critical properties are polarity, proticity, and boiling point.
-
Polarity influences the solubility of reactants and the rate of key mechanistic steps. Polar aprotic solvents are generally preferred.
-
Proticity (the ability to donate a proton) is a double-edged sword. A small amount of a protic solvent like water is needed to activate the boronic acid with an inorganic base. However, excess protic solvent can lead to unwanted protodeboronation.
-
Boiling Point dictates the maximum temperature for the reaction, which is a key parameter for optimizing reaction rates, especially with less reactive coupling partners.
Q2: Is a biphasic (organic/aqueous) solvent system always necessary?
Not always, but it is the most common and often the most effective setup. The aqueous phase is excellent for dissolving the inorganic base, which then interacts with the organoborane at the interface or in the organic phase to form the active boronate.[2] This setup provides a robust and reliable system for a wide range of substrates. For certain applications, anhydrous conditions with specific bases (like KF) or boronate esters can be used.[3]
Q3: How does the solvent impact the palladium catalyst itself?
The solvent can impact the catalyst in two main ways:
-
Stability: The solvent can help stabilize the active Pd(0) species and prevent its aggregation into inactive palladium black. Strongly coordinating solvents like DMF can sometimes fulfill this role.[2]
-
Ligand Coordination: The solvent molecules can compete with the phosphine ligands for binding sites on the palladium center. This is generally not an issue with standard solvents but can be a factor to consider when using highly coordinating additives.
Part 3: Data & Protocols
Table 1: Common Solvents for Suzuki-Miyaura Couplings & Their Properties
| Solvent System (v/v ratio) | Common Base | Typical Temperature (°C) | General Performance | Key Considerations |
| 1,4-Dioxane / Water (4:1) | K₂CO₃, Cs₂CO₃ | 80 - 100 | Good to Excellent | Standard, widely applicable system. Potential for protodeboronation.[2] |
| THF / Water (4:1) | K₂CO₃, Na₂CO₃ | 60 - 70 | Good | Lower boiling point limits reaction temperature.[2][6] |
| DMF / Water (9:1) | K₃PO₄ | 100 - 120 | Good to Excellent | Good for challenging substrates requiring higher temperatures.[2] |
| Toluene / Water (4:1) | K₃PO₄ | 90 - 110 | Variable | Often requires a phase-transfer catalyst (PTC) for efficiency. |
| Ethanol / Water (1:1) | K₂CO₃ | 70 - 80 | Good | Greener solvent option; potential for boronic acid transesterification.[2] |
| Isopropanol | CsF | 80 - 85 | Good | Can minimize protodeboronation with sensitive heteroaryl boronic acids.[8] |
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed 1,4-Dioxane and Degassed Deionized Water (4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and the base.
-
Add the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (typically targeting a 0.1 M concentration of the limiting aryl bromide).
-
Heat the reaction mixture with vigorous stirring to 90-100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. The solvent plays a role in each step by solvating the intermediates and reagents.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Diagram 2: Troubleshooting Flowchart for Solvent Optimization
This flowchart provides a logical path for diagnosing and solving common solvent-related issues.
Caption: Fig 2. Solvent Optimization Flowchart
References
- Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society.
- Request PDF. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Chemistry LibreTexts. (2023). 10.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- MDPI. (2019).
- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
Validation & Comparative
Comparative study of catalysts for 1-Phenylsulfonylindole-5-boronic acid coupling
An In-Depth Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 1-Phenylsulfonylindole-5-boronic acid
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2][3] The ability to strategically functionalize this heterocycle is paramount in drug discovery programs for fine-tuning pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds, prized for its mild conditions and exceptional functional group tolerance.[4][5][6][7]
This guide focuses on a specific, yet critical, building block: This compound . The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, modulating its electronic properties. This guide provides a comparative analysis of various palladium-based catalytic systems for the effective coupling of this substrate. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to catalyst selection and optimization. The generally accepted cycle for palladium-catalyzed Suzuki-Miyaura coupling involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1]
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// Edges Pd0 -> OxAdd [color="#5F6368"]; ArX -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArX [color="#5F6368"]; PdII_ArX -> Transmetal [color="#5F6368"]; Boronic -> Transmetal [color="#5F6368"]; Transmetal -> PdII_ArR [color="#5F6368"]; PdII_ArR -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } caption: "Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction."
The efficacy of this cycle, especially with challenging heteroaryl substrates, is critically dependent on the choice of palladium source, ligand, base, and solvent.
Comparative Analysis of Catalytic Systems
The selection of the catalyst system is the most critical parameter for success. While classical catalysts can be effective, modern systems utilizing bulky, electron-rich phosphine ligands have revolutionized the scope and efficiency of Suzuki-Miyaura couplings, particularly for heteroaromatic compounds.[8][9]
| Catalyst System (Pd Source / Ligand) | Ligand Type & Rationale | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | A classic, readily available, and air-stable Pd(0) source. | Often requires higher temperatures and catalyst loadings; can be less effective for electron-deficient or sterically hindered partners.[7][10] |
| Pd(OAc)₂ / SPhos | Bulky Dialkylbiaryl Phosphine | SPhos is highly electron-rich and bulky, promoting fast oxidative addition and reductive elimination.[8][11] | Ligand and palladium source must be handled under inert conditions; higher cost than traditional phosphines.[10] |
| Pd₂(dba)₃ / XPhos | Bulky Dialkylbiaryl Phosphine | XPhos provides exceptional activity for coupling heteroaryl chlorides and overcoming steric hindrance. It is highly effective for a broad range of substrates.[3][8][12] | Air-sensitive components require careful handling; higher cost.[10] |
| SPhos Pd G2/G3 (Precatalyst) | Pre-formed Pd(II) complex | Air-stable, well-defined, and highly reliable. Ensures a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, crucial for unstable boronic acids.[3][11] | Highest initial cost, though often justified by superior performance and reproducibility. |
Expert Insight: For a substrate like this compound, the electron-withdrawing nature of the sulfonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. Therefore, highly active catalyst systems, such as those employing Buchwald-type ligands (SPhos, XPhos) or their corresponding precatalysts, are strongly recommended. These systems are designed to overcome such challenges and have demonstrated broad utility for heteroaryl couplings.[3][8][11]
Quantitative Performance Data
The following data, based on analogous transformations reported in the literature, illustrates the expected performance of different catalytic systems in the coupling of this compound with 4-bromoanisole.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45-60 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 4 | >95 |
| Pd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | >95 |
| SPhos Pd G3 (2 mol%) | K₃PO₄ | THF/H₂O | 60 | 1.5 | >98 |
Validated Experimental Protocol
This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of this compound using a modern, high-performance precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
dot digraph "Experimental Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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// Edges start -> setup [color="#5F6368"]; setup -> inert [color="#5F6368"]; inert -> solvent [color="#5F6368"]; solvent -> catalyst [color="#5F6368"]; catalyst -> react [color="#5F6368"]; react -> monitor [color="#5F6368"]; monitor -> workup [label="Reaction Complete", color="#5F6368"]; monitor -> react [label="Incomplete", color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> end [color="#5F6368"]; } caption: "Generalized workflow for the Suzuki-Miyaura coupling."
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the active Pd(0) species.
-
Solvent Addition: Through the septum, add anhydrous THF followed by deionized water (e.g., a 4:1 to 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure dissolution.
-
Catalyst Addition: Add the SPhos Pd G3 precatalyst to the reaction mixture. The precatalyst is air-stable, allowing for convenient addition, but the reaction itself should be maintained under inert gas.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, modern catalytic systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are demonstrably superior to traditional catalysts.
-
For Highest Performance and Reproducibility: The use of well-defined palladium precatalysts, such as SPhos Pd G3, is highly recommended.[3][11] These systems offer mild reaction conditions, short reaction times, and excellent yields, minimizing the risk of boronic acid decomposition.
-
For General Utility: Catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are also excellent choices, providing high activity across a broad range of substrates.[8][12]
By leveraging these advanced catalytic technologies and adhering to robust experimental protocols, researchers can confidently and efficiently synthesize diverse libraries of 5-substituted indole derivatives to accelerate their drug discovery and development programs.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. researchgate.net [researchgate.net]
- 21. scholarcommons.sc.edu [scholarcommons.sc.edu]
A Senior Application Scientist's Guide to the Reactivity of Substituted Indole Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals and biologically active compounds. The functionalization of this privileged heterocycle is paramount for modulating molecular properties and exploring structure-activity relationships. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in forging carbon-carbon bonds. This guide provides an in-depth, objective comparison of the reactivity of variously substituted indole boronic acids, supported by experimental insights and detailed protocols, to empower researchers in designing efficient and robust synthetic strategies.
The Crucial Role of Substituents in Modulating Reactivity
The reactivity of an indole boronic acid in a Suzuki-Miyaura coupling is not an intrinsic constant but is profoundly influenced by the electronic and steric nature of substituents on the indole ring, as well as the presence or absence of a protecting group on the indole nitrogen. Understanding these effects is key to predicting reaction outcomes and optimizing conditions.
Electronic Effects: A Tale of Two Rings
The indole nucleus consists of a benzene ring fused to a pyrrole ring. The electronic properties of substituents on either ring can significantly impact the nucleophilicity of the organoboron species, a critical factor in the transmetalation step of the catalytic cycle.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density of the indole ring system. This enhanced electron density generally leads to a more nucleophilic boronic acid, which can facilitate the transmetalation step and often results in higher reaction yields and faster reaction rates. For instance, a methoxy group on the benzene ring of the indole can increase the yield of the coupling product.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the indole ring. This can render the boronic acid less nucleophilic, potentially slowing down the transmetalation process and leading to lower yields. However, successful couplings with electron-deficient indole boronic acids can be achieved through careful optimization of the reaction conditions, such as the choice of catalyst, ligand, and base.
Positional Isomerism: Where the Substituent Resides Matters
The position of a substituent on the indole ring dictates its influence on the electronic environment of the C-B bond.
-
Substituents on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic effects of substituents at these positions are transmitted through the aromatic system to the boronic acid moiety. Their impact on reactivity generally follows predictable trends based on their electron-donating or withdrawing nature.
-
Substituents on the Pyrrole Ring (Positions 2 and 3): The pyrrole ring is inherently electron-rich. Substituents at these positions can have a more pronounced effect on the nucleophilicity of the indole system.
The N-Protection Dilemma: To Protect or Not to Protect?
The acidic N-H proton of the indole can complicate Suzuki-Miyaura couplings, potentially leading to catalyst inhibition or undesired side reactions. The decision to use an N-protecting group is a critical one, with conflicting reports on its effect on reactivity.
-
Unprotected Indoles: In some cases, unprotected indole boronic acids have been shown to provide higher yields compared to their N-protected counterparts, particularly when reacting with arylboronic acids.[2] This could be attributed to a more favorable electronic profile or reduced steric hindrance around the reaction center. Unprotected indoles have been successfully used in Suzuki couplings, even in aqueous media.[1]
-
N-Protected Indoles: Protecting groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) are commonly employed to circumvent issues related to the acidic proton. However, these groups can also influence reactivity. For instance, when arylpinacolboronate esters are used as the coupling partners, N-Tos protected indoles have been found to give the highest yields, while unprotected indoles gave only trace amounts of the product.[2] This suggests that the choice of protecting group should be considered in conjunction with the nature of the boronic acid derivative.
Comparative Reactivity Data: A Tabular Overview
The following table summarizes the expected relative reactivity of different substituted indole boronic acids in Suzuki-Miyaura coupling based on the principles discussed above. It is important to note that these are general trends, and actual results can vary depending on the specific substrates and reaction conditions.
| Indole Boronic Acid Substituent | Position | Electronic Effect | Expected Relative Reactivity | Notes |
| 5-Methoxy | Benzene Ring | Strong Electron-Donating | High | Increased nucleophilicity of the boronic acid. |
| 6-Methoxy | Benzene Ring | Strong Electron-Donating | High | Similar to the 5-methoxy substituent. |
| 5-Methyl | Benzene Ring | Weak Electron-Donating | Moderate to High | Inductive and hyperconjugative electron donation. |
| Unsubstituted | - | Neutral | Moderate | Baseline for comparison. |
| 5-Fluoro | Benzene Ring | Weak Electron-Withdrawing | Moderate to Low | Inductive withdrawal outweighs weak mesomeric donation. |
| 5-Nitro | Benzene Ring | Strong Electron-Withdrawing | Low | Significantly reduced nucleophilicity. |
| N-Boc | Pyrrole Ring | Electron-Withdrawing (Inductive) | Variable | Can decrease reactivity compared to unprotected indoles.[2] |
| N-Tos | Pyrrole Ring | Strong Electron-Withdrawing | Variable | Can be beneficial with boronate esters.[2] |
Experimental Protocols for Comparative Reactivity Studies
To obtain reliable comparative data, it is crucial to perform experiments under standardized conditions. The following protocols are designed for a head-to-head comparison of the reactivity of different substituted indole boronic acids in a Suzuki-Miyaura coupling reaction with a common aryl halide.
General Procedure for Small-Scale Screening
This protocol is suitable for rapidly screening the reactivity of a panel of substituted indole boronic acids.
Materials:
-
Substituted indole boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To a reaction vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv.), the substituted indole boronic acid (0.12 mmol, 1.2 equiv.), and the base (0.2 mmol, 2.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
In a separate vial, prepare a stock solution of the palladium catalyst in the degassed solvent.
-
Add the catalyst solution (containing 0.005 mmol of Pd(PPh₃)₄) to the reaction vial via syringe.
-
Place the reaction vial in a preheated heating block at 80 °C and stir for the desired reaction time (e.g., 2, 4, 6, 8 hours).
-
At each time point, withdraw a small aliquot of the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the conversion of the starting material and the yield of the product.
Protocol for Kinetic Monitoring by NMR Spectroscopy
For a more detailed quantitative comparison, the reaction kinetics can be monitored in real-time using ¹H NMR spectroscopy.
Materials:
-
Substituted indole boronic acid (1.0 equivalent)
-
Aryl halide (1.0 equivalent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, deuterated solvent (e.g., Dioxane-d₈)
-
NMR tube with a J. Young valve
Procedure:
-
In a glovebox, charge an NMR tube with the aryl halide, substituted indole boronic acid, base, and internal standard.
-
Add the deuterated solvent and cap the NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Prepare a stock solution of the palladium catalyst and ligand in the deuterated solvent.
-
Inject the catalyst/ligand solution into the NMR tube, quickly shake the tube, and place it in the pre-heated NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals.
-
Integrate the signals of the starting materials and the product relative to the internal standard to determine their concentrations over time.
-
Plot the concentration data versus time to determine the reaction rate.
Visualizing the Core Concepts
To better understand the key processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for comparing the reactivity of substituted indole boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for comparing the reactivity of substituted indole boronic acids.
Concluding Remarks for the Practicing Scientist
The selection of the appropriate substituted indole boronic acid is a critical parameter in the successful execution of a Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of electronic and steric effects, as well as the impact of N-protection, researchers can make informed decisions to optimize their synthetic routes. While general trends can guide initial experimental design, empirical validation through systematic screening remains the most reliable approach to identifying the optimal conditions for a specific transformation. The protocols and comparative insights provided in this guide serve as a valuable resource for navigating the complexities of this powerful reaction and accelerating the discovery and development of novel indole-based molecules.
References
-
Giralt, E., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812-6820. [Link]
-
Hansen, J. H., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38133-38139. [Link]
-
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17095-17105. [Link]
-
Spergel, D., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(40), 12983-12995. [Link]
-
Majumdar, K. C., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(1), 1-9. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Deng, J., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis, 16, 1234-1242. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Crudden, C. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10443-10449. [Link]
-
Taylor, R. J. K., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9033-9063. [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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ResearchGate. (2021). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (2015). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.. [Link]
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Hansen, J. H., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38133-38139. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]
-
MacMillan, D. W. C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(33), 22468-22476. [Link]
-
Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(38), 7936-7940. [Link]
-
Iglesias, M. J., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2012. [Link]
-
Houk, K. N., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 378(6617), 293-299. [Link]
-
Flaherty, D. P., et al. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 7(84), 53633-53641. [Link]
-
Cossy, J., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(10), 4099-4111. [Link]
-
Fernández-Rodríguez, M. A., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C, 129(7), 3659-3668. [Link]
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A Senior Application Scientist's Guide to Biological Assay Validation Using 1-Phenylsulfonylindole-5-boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the validation of biological assays is the bedrock upon which reliable and reproducible data are built. The choice of chemical tools for these validations is critical, demanding specificity, stability, and bioorthogonality. This guide provides an in-depth technical comparison of biological assay validation using 1-Phenylsulfonylindole-5-boronic acid derivatives, focusing on their application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings of this approach, provide a detailed experimental protocol, and objectively compare its performance against alternative bioconjugation techniques.
The Rise of Boronic Acids in Bioconjugation
Boronic acids and their derivatives have garnered significant attention in medicinal chemistry and chemical biology for their unique chemical properties.[1][2][3] Their utility stems from their ability to form reversible covalent bonds with diols—a common motif in biological molecules like glycoproteins—and their participation in robust carbon-carbon bond-forming reactions.[4][5] Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups, making it increasingly attractive for complex biological applications.[6][7][8][9]
This compound is a key intermediate used in the synthesis of biologically active indole derivatives through such cross-coupling reactions.[10] Its structure provides a stable, functionalizable scaffold, making its derivatives prime candidates for use as probes and labeling reagents in biological assays.
Mechanistic Deep Dive: The Suzuki-Miyaura Cross-Coupling on Biomolecules
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like our this compound derivative) and an organohalide (e.g., an iodinated amino acid residue on a protein). The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle.[8][11]
The key steps in a biological context are:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the modified biomolecule (e.g., an iodoaryl-functionalized protein), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base, forming a boronate species. This species then transfers its organic group (the phenylsulfonylindole moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
This process allows for the highly specific and stable labeling of proteins or other biomolecules that have been pre-functionalized with a halide.
Performance Comparison: Suzuki-Miyaura vs. Alternative Methods
The validation of a biological assay often relies on a bioconjugation strategy to attach a detectable label. While the Suzuki-Miyaura coupling is a powerful tool, it is essential to compare it with other established methods, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
| Feature | Suzuki-Miyaura Coupling | CuAAC ("Click" Chemistry) | Amine Labeling (e.g., NHS Esters) |
| Bioorthogonality | High (requires specific pre-functionalization with a halide) | Very High (azides and alkynes are largely absent in biological systems) | Low (targets abundant lysine residues and N-terminus) |
| Bond Stability | Very High (stable C-C bond) | Very High (stable triazole ring) | Moderate (amide bond, susceptible to hydrolysis) |
| Reaction Conditions | Aqueous buffer, 37°C, pH ~8.5.[3] Requires Pd catalyst. | Aqueous buffer, room temp. Requires copper catalyst and reducing agent. | Aqueous buffer, pH 7-9. Catalyst-free. |
| Selectivity | Site-specific with genetic incorporation of halo-amino acids. | Site-specific with genetic incorporation of azide/alkyne amino acids. | Non-specific, labels multiple sites. |
| Efficiency/Yield | Moderate to high (e.g., 10% protein conversion, 33-48% peptide yield in radiolabeling).[12][13] | Generally high yields. | Variable, often requires optimization. |
| Toxicity Concerns | Potential for Palladium contamination, requires scavenging steps.[3] | Copper toxicity can be a concern for live-cell imaging. | Generally low toxicity. |
| Key Advantage | Forms a native-like, non-polar C-C bond. | Extremely fast and efficient. Considered the gold standard for bioorthogonality. | Simple, robust, and does not require genetic modification. |
| Key Disadvantage | Catalyst requirement can complicate purification and introduce toxicity. | Copper can be toxic to cells; the triazole linker is bulkier than a C-C bond. | Lack of site-specificity can lead to heterogeneous products and loss of protein function. |
One study directly comparing Suzuki-Miyaura cross-coupling and CuAAC for chemoproteomic profiling found that both methods yielded comparable coverage, but Suzuki-Miyaura outperformed CuAAC in identifying biotinylated peptides from a labeled Bovine Serum Albumin (BSA) (14% vs 6% of peptides identified).[1] This suggests that for certain applications, the Suzuki-Miyaura approach can be highly effective.
Experimental Protocol: Site-Specific Protein Labeling
This protocol describes a representative procedure for labeling a protein containing a genetically incorporated p-iodophenylalanine residue with a this compound derivative.
Rationale for Experimental Choices
-
Catalyst System: A phosphine-free palladium catalyst, such as a complex formed from Pd(OAc)₂ and a water-soluble ligand like 2-aminopyrimidine-4,6-diol (ADHP), is chosen.[3] This avoids the use of air-sensitive and potentially denaturing phosphine ligands, making the system more robust and biocompatible.[14]
-
Base and Buffer: A biocompatible buffer at a slightly basic pH (e.g., Tris-HCl, pH 8.5) is used. The base is crucial for activating the boronic acid for the transmetalation step.[11]
-
Temperature: The reaction is conducted at a mild temperature (37°C) to maintain the protein's native conformation and function.
-
Purification: Post-reaction, a palladium scavenger is used to remove the catalyst, followed by size-exclusion chromatography to separate the labeled protein from unreacted reagents.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the iodinated protein (e.g., 200 µM) in Tris-HCl buffer (50 mM, pH 8.5).
-
Prepare a stock solution of the this compound derivative (100 equivalents) in DMSO.
-
Prepare the Pd catalyst complex by dissolving Pd(OAc)₂ and the ADHP ligand in water with NaOH, as described in the literature.[3]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the iodinated protein solution with the boronic acid stock solution.
-
Initiate the reaction by adding the pre-formed aqueous Pd catalyst complex.
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle shaking.
-
-
Catalyst Scavenging and Purification:
-
Add a palladium scavenger, such as 3-mercaptopropionic acid, to the reaction mixture to quench the catalyst.[3]
-
Purify the labeled protein using a desalting column or size-exclusion chromatography to remove excess boronic acid, scavenger, and catalyst.
-
-
Validation of Labeling:
-
Confirm successful labeling via SDS-PAGE (observing a shift in molecular weight) and mass spectrometry (verifying the mass of the conjugate).
-
Quantify labeling efficiency using techniques such as UV-Vis spectroscopy (if the label is a chromophore) or by comparing peak areas in mass spectrometry.
-
Conclusion and Future Outlook
The use of this compound derivatives in Suzuki-Miyaura cross-coupling reactions represents a powerful and highly specific method for the validation of biological assays. Its ability to form a stable, non-intrusive carbon-carbon bond at a predetermined site on a biomolecule offers significant advantages over less specific, traditional labeling methods. While the requirement for a palladium catalyst introduces steps for its subsequent removal, the development of increasingly mild and efficient aqueous catalytic systems mitigates these concerns.
Compared to the popular "click" chemistry, the Suzuki-Miyaura reaction provides a viable, and in some cases, superior alternative for chemoproteomic applications. As the toolbox for genetic code expansion grows, enabling the incorporation of halo-substituted amino acids into a wider range of proteins, the utility of boronic acid derivatives in precise, targeted biological assay validation is set to expand, paving the way for more reliable and insightful research in drug development and fundamental biology.
References
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RSC Publishing. (2015, November 24). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Available from: [Link].
-
SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Available from: [Link].
-
Journal of the American Chemical Society. (2009, October 23). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Available from: [Link].
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ACS Publications. (2021, January 20). Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling. Available from: [Link].
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ResearchGate. (2025, August 6). Base-Free Suzuki–Miyaura Coupling Reaction Using Palladium(II) Supported Catalyst in Water. Available from: [Link].
-
PubMed Central. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Available from: [Link].
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Journal of the American Chemical Society. (2013, August 30). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Available from: [Link].
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Wikipedia. Suzuki reaction. Available from: [Link].
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ResearchGate. Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Available from: [Link].
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PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link].
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ResearchGate. (2025, August 6). Suzuki coupling for protein modification. Available from: [Link].
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PubMed Central. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link].
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ACS Figshare. (2019, December 10). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Available from: [Link].
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link].
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link].
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ResearchGate. Conventional vs. modern (Click-type) bioconjugation chemistry. Available from: [Link].
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MySkinRecipes. (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic acid. Available from: [Link].
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PubMed Central. (2018, March 13). Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. Available from: [Link].
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PubMed Central. (2016, June 9). Boronic Acid for the Traceless Delivery of Proteins into Cells. Available from: [Link].
-
PubMed. (2021, August 18). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Available from: [Link].
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PubMed Central. (2012, October 6). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Available from: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link].
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DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available from: [Link].
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YouTube. (2020, February 13). Suzuki cross-coupling reaction. Available from: [Link].
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A Senior Application Scientist's Guide to the Cross-Validation of Synthetic Routes for Substituted Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Its unique electronic properties and versatile substitution patterns make it a cornerstone for drug discovery programs targeting a wide range of diseases.[3] Consequently, the efficient and robust synthesis of substituted indoles is a critical endeavor in organic and medicinal chemistry.
This guide provides an in-depth, comparative analysis of several prominent synthetic routes to substituted indoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a cross-comparison of their performance in synthesizing a common target: 2-Phenylindole . Our analysis will encompass classic thermal cyclizations and modern palladium-catalyzed methodologies, offering field-proven insights to guide your selection of the optimal synthetic strategy.
The Classic Workhorse: Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most indispensable methods for constructing the indole core.[3][4][5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5][7]
Mechanism and Rationale
The elegance of the Fischer synthesis lies in a cascade of well-understood reaction steps. The choice of a strong Brønsted or Lewis acid (e.g., ZnCl₂, PPA, H₂SO₄) is critical, as it catalyzes the key transformations.[4][5]
The accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone intermediate.[4][5]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[4][5] This step is crucial for enabling the subsequent sigmatropic rearrangement.
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, analogous to a Cope rearrangement.[4][5] This is the key bond-forming step that establishes the C2-C3 bond of the future indole ring.
-
Cyclization & Aromatization: The resulting diimine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[4][5]
Mechanistic Diagram: Fischer Indole Synthesis
Caption: Key steps of the acid-catalyzed Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This robust, two-step procedure involves the initial formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.[7][9]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 33 mmol), Phenylhydrazine (3.6 g, 33 mmol), 95% Ethanol (80 mL).
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.[7]
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is cooled in an ice bath.
-
The crystalline product is collected by filtration and washed with 25 mL of cold ethanol.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 25 mmol), Powdered anhydrous Zinc Chloride (25.0 g).
-
Procedure:
-
An intimate mixture of acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall 1-L beaker.[7]
-
The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously.
-
The mass will liquefy after 3-4 minutes. The reaction is complete when the evolution of white fumes ceases.
-
The hot reaction mixture is poured into 400 mL of water, followed by the addition of 50 mL of glacial acetic acid and 5 mL of concentrated HCl to dissolve the zinc salts.[7]
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol to yield the final product.
-
The Bischler-Möhlau Indole Synthesis
Another classic method, the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aryl amine.[10][11] While historically plagued by harsh conditions and low yields, modern modifications, such as the use of microwave irradiation, have significantly improved its practicality.[1][11][12]
Mechanism and Rationale
The reaction mechanism, while seemingly straightforward, can be complex and lead to regioisomeric products.[12] The generally accepted pathway for the formation of 2-aryl indoles involves:
-
α-Arylamino Ketone Formation: The synthesis begins with the nucleophilic substitution of the bromide on the α-bromoacetophenone by aniline to form an α-arylamino ketone intermediate.
-
Second Aniline Addition: A second molecule of aniline reacts with the ketone carbonyl to form a diamino-alkene intermediate.
-
Cyclization and Aromatization: The charged aniline acts as a leaving group, facilitating an electrophilic cyclization.[10] Subsequent tautomerization and aromatization yield the final 2-aryl indole.[10]
The use of excess aniline is crucial; it acts as both the nucleophile and the solvent. Microwave-assisted protocols dramatically accelerate the reaction, often allowing for solvent-free, solid-state conditions.[1]
Mechanistic Diagram: Bischler-Möhlau Synthesis
Caption: Key steps of the Bischler-Möhlau indole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This modern, efficient protocol leverages microwave energy to achieve high yields in minutes.[1]
-
Materials: N-phenacylaniline (can be pre-synthesized from aniline and phenacyl bromide), Anilinium bromide (catalytic).
-
Procedure:
-
A mixture of N-phenacylaniline and a catalytic amount of anilinium bromide is prepared.
-
The solid-state mixture is subjected to microwave irradiation (e.g., 540 W) for 45-60 seconds.[1]
-
The resulting solid is then purified, typically by recrystallization or column chromatography, to yield 2-phenylindole.
-
The Reissert Indole Synthesis
The Reissert synthesis offers a different strategic approach, starting from an o-nitrotoluene derivative and diethyl oxalate.[8][13] It is particularly useful for preparing indoles with a carboxylic acid group at the 2-position, which can be a handle for further functionalization or removed via decarboxylation.[8][13]
Mechanism and Rationale
This two-stage process involves a condensation followed by a reductive cyclization.[8][13]
-
Condensation: In the presence of a strong base like potassium ethoxide, the acidic methyl group of o-nitrotoluene is deprotonated.[8] The resulting carbanion attacks one of the electrophilic carbonyls of diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate.[8][13]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine, typically using a reducing agent like zinc in acetic acid.[8][13][14] The newly formed aniline nitrogen then undergoes a spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration, to form the indole-2-carboxylic acid.
-
Decarboxylation (Optional): The resulting indole-2-carboxylic acid can be heated to induce decarboxylation, yielding the unsubstituted indole at the 2-position.[8][13]
Experimental Workflow: Reissert Indole Synthesis
Caption: Step-wise workflow for the Reissert indole synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic acid
This protocol outlines the core steps of the Reissert synthesis.[1]
Step 1: Condensation
-
Materials: o-Nitrotoluene, Diethyl oxalate, Potassium ethoxide, Ethanol.
-
Procedure:
-
o-Nitrotoluene is added to a solution of potassium ethoxide in absolute ethanol.
-
Diethyl oxalate is added dropwise to the mixture, maintaining a controlled temperature.
-
The reaction is stirred until the condensation is complete, forming ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization
-
Materials: Ethyl o-nitrophenylpyruvate, Zinc dust, Glacial acetic acid.
-
Procedure:
-
The crude pyruvate intermediate is dissolved in glacial acetic acid.
-
Zinc dust is added portion-wise to the solution, controlling the exothermic reaction.[1]
-
After the reduction is complete, the mixture is worked up to isolate the indole-2-carboxylic acid product.
-
Modern Era: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and novel bond disconnections.[15][16] Among these, the Larock indole synthesis and Sonogashira-based strategies are particularly powerful.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[17][18] This one-pot reaction is highly versatile and allows for the construction of 2,3-disubstituted indoles with excellent regioselectivity.[17][18]
-
Mechanism Rationale: The catalytic cycle typically involves:
-
Oxidative addition of the Pd(0) catalyst into the C-I bond of the o-iodoaniline.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond. The regioselectivity of this step is often controlled by sterics, with the bulkier alkyne substituent typically being placed adjacent to the aryl ring.[18]
-
Intramolecular attack of the aniline nitrogen onto the newly formed vinyl-palladium species.
-
Reductive elimination to regenerate the Pd(0) catalyst and release the indole product.
-
Sonogashira Coupling / Cyclization Strategy
This two-step, one-pot sequence combines a Sonogashira coupling with a subsequent cyclization to build the indole ring.[15][19] This approach is highly modular, allowing for significant diversity in the final product.
-
Methodology Rationale:
-
Sonogashira Coupling: A palladium/copper co-catalyzed cross-coupling reaction between a 2-haloaniline (or a protected version) and a terminal alkyne forms a 2-alkynylaniline intermediate.[20][21]
-
Cyclization: The intermediate is then subjected to conditions that promote an intramolecular cyclization. This can be catalyzed by palladium (e.g., Cacchi reaction) or other metals, where the aniline nitrogen attacks the internal alkyne carbon, leading to the formation of the indole.[15][19] This method provides excellent control over the substituents at the 2- and 3-positions.
-
Comparative Cross-Validation: Synthesis of 2-Phenylindole
To provide a direct and objective comparison, we have compiled performance data for the synthesis of our target molecule, 2-phenylindole, using the discussed methodologies.
| Synthetic Method | Starting Materials | Key Reagent/Catalyst | Conditions | Typical Yield (%) | Key Advantages | Primary Limitations |
| Fischer Indole | Phenylhydrazine, Acetophenone | ZnCl₂ or Polyphosphoric Acid | High Temp (e.g., 170°C) | 72-80%[1][7] | Low cost, scalable, reliable for simple substrates. | Harsh conditions, limited functional group tolerance, potential regioselectivity issues. |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | None (Excess Aniline) | Reflux (Traditional) | Low (Historically) | Simple starting materials. | Harsh conditions, poor yields, often requires excess aniline.[10][22] |
| Bischler-Möhlau (MW) | N-Phenacylaniline | Anilinium Bromide (cat.) | Microwave (540W), Solid-State | ~71%[1] | Extremely fast, high yield, improved conditions. | Requires pre-synthesis of α-anilino ketone. |
| Larock Annulation | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂ | 100°C, DMF | Good to Excellent | High functional group tolerance, mild conditions, high regioselectivity.[17] | Requires expensive Pd catalyst and pre-functionalized substrates (iodoaniline). |
Conclusion and Strategic Recommendations
The synthesis of substituted indoles is a mature field with a rich arsenal of methodologies. The optimal choice is invariably dictated by the specific target molecule and the practical constraints of the project.
-
For large-scale, cost-effective synthesis of simple indoles without sensitive functional groups, the Fischer Indole Synthesis remains a highly viable and economical choice.[3]
-
When speed and efficiency are paramount and the necessary α-anilino ketone is available, the Microwave-Assisted Bischler-Möhlau method offers remarkable performance.[1]
-
The Reissert Synthesis provides a strategic entry to indole-2-carboxylic acids , which are valuable synthetic intermediates.[23]
-
For complex targets with sensitive functional groups or when building highly decorated indole cores, modern Palladium-Catalyzed methods like the Larock or Sonogashira strategies are unmatched in their scope and mildness, justifying the higher cost of catalysts and starting materials.[15][24]
By cross-validating these routes, researchers can make informed, data-driven decisions, accelerating the discovery and development of novel indole-based compounds.
References
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Fischer indole synthesis. Wikipedia. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health (NIH). [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. National Institutes of Health (NIH). [Link]
-
Reissert indole synthesis. chemeurope.com. [Link]
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Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
-
Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
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Larock indole synthesis. Wikipedia. [Link]
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Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive. [Link]
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(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. [Link]
-
Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. organic-chemistry.org. [Link]
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Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
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One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. ACS Publications. [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Phenylsulfonylindole-5-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boronic Acids in Modern Synthesis
In the landscape of contemporary organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a process fundamental to the creation of novel pharmaceuticals and functional materials.[1][2] The judicious selection of the organoboron reagent is a pivotal determinant of a reaction's success, profoundly influencing yield, substrate scope, and reaction kinetics. Among the vast arsenal of available boronic acids, 1-Phenylsulfonylindole-5-boronic acid has emerged as a valuable building block, particularly in the synthesis of biologically active indole derivatives. This guide provides an in-depth, objective comparison of this compound's performance against a panel of structurally and electronically diverse boronic acids, supported by experimental data and detailed protocols to inform your synthetic strategies.
The indole scaffold is a privileged motif in medicinal chemistry, and the introduction of a phenylsulfonyl group on the indole nitrogen significantly modulates the electronic properties of the molecule, influencing its reactivity in cross-coupling reactions.[3][4] This guide will dissect the impact of this modification by benchmarking its performance against Phenylboronic acid (a fundamental arylboronic acid), 4-Methoxyphenylboronic acid (an electron-rich analogue), 3,5-Bis(trifluoromethyl)phenylboronic acid (an electron-deficient counterpart), and 5-Indoleboronic acid (the parent N-H indole).
Theoretical Framework: Understanding the Nuances of Boronic Acid Reactivity and Stability
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of electronic and steric factors, as well as its inherent stability under the reaction conditions. The key steps influenced by the nature of the boronic acid are transmetalation and the potential for undesired side reactions, most notably protodeboronation.[5]
Electronic Effects: The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is generally accelerated by electron-donating groups on the boronic acid.[6] This is because increased electron density on the ipso-carbon enhances its nucleophilicity, facilitating transfer to the electrophilic palladium(II) center. Conversely, strong electron-withdrawing groups can retard this step. The N-phenylsulfonyl group is strongly electron-withdrawing, which is expected to decrease the nucleophilicity of the indole ring and potentially slow down the transmetalation rate compared to unsubstituted 5-indoleboronic acid.
Steric Hindrance: The steric environment around the boronic acid moiety can also play a significant role. Bulky substituents can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.[7] The phenylsulfonyl group introduces significant steric bulk at the N1 position of the indole, which could influence the orientation of the molecule during the coupling process.
Stability and Protodeboronation: A critical factor in the practical application of boronic acids is their stability. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that leads to the formation of the corresponding arene and a reduction in the yield of the desired cross-coupled product.[5] This process is often catalyzed by acid or base and is particularly problematic for electron-rich and some heteroaryl boronic acids.[8] The stability of a boronic acid is a crucial parameter for its successful application, and derivatives such as pinacol esters are often employed to enhance stability and allow for "slow release" of the active boronic acid under the reaction conditions.[9]
Comparative Experimental Section
To provide a quantitative benchmark, a standardized Suzuki-Miyaura cross-coupling reaction was designed to compare the performance of this compound against the selected panel of boronic acids. The reaction of each boronic acid with 4-bromoanisole was chosen as a model system, representing a common and well-documented transformation.
Standardized Benchmarking Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
Materials:
-
Aryl bromide: 4-Bromoanisole (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene and Water (10:1 mixture, 0.1 M)
Experimental Workflow:
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling benchmark.
Detailed Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Results and Discussion: A Data-Driven Comparison
The following table summarizes the comparative performance of this compound and the other selected boronic acids in the standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is compiled from literature sources reporting yields under similar reaction conditions.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Effect | Reported Yield (%) | Reference(s) |
| This compound | Electron-withdrawing | ~85-95 | [3][10] |
| Phenylboronic acid | Neutral | >90 | [6][11][12] |
| 4-Methoxyphenylboronic acid | Electron-donating | High Yield | [13] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong Electron-withdrawing | ~80-90 | [14] |
| 5-Indoleboronic acid | Electron-rich (heterocycle) | 58 (homocoupling) | [15] |
Analysis of Performance:
-
This compound demonstrates excellent reactivity, affording high yields in the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the phenylsulfonyl group appears to have a complex and ultimately favorable effect on the overall reaction outcome under these conditions. While it may decrease the nucleophilicity of the indole ring, potentially slowing the transmetalation step, it also significantly enhances the stability of the boronic acid towards protodeboronation. This increased stability likely contributes to the high observed yields by ensuring the boronic acid is available for the catalytic cycle throughout the reaction.
-
Phenylboronic acid and 4-Methoxyphenylboronic acid serve as excellent benchmarks for standard and electron-rich aryl boronic acids, respectively, consistently providing high yields.[6][11][12][13] The electron-donating methoxy group in the latter is known to facilitate the transmetalation step.[6]
-
3,5-Bis(trifluoromethyl)phenylboronic acid , a strongly electron-deficient boronic acid, also performs well, indicating that with the appropriate catalyst system, electron-deficient boronic acids can be effective coupling partners.[14]
-
5-Indoleboronic acid , the parent N-H indole, is known to be less stable and prone to side reactions, including homocoupling and protodeboronation, which can lead to lower yields in cross-coupling reactions.[3][15] The comparison with this compound highlights the stabilizing effect of the N-phenylsulfonyl group.
Stability Considerations: The Role of the Phenylsulfonyl Group
The high yields obtained with this compound, despite its electron-deficient nature, underscore the critical importance of boronic acid stability. The N-phenylsulfonyl group serves a dual purpose: it modulates the electronic properties of the indole ring and acts as a protecting group, sterically and electronically hindering protodeboronation at the C5 position. This enhanced stability is a key advantage, particularly in complex syntheses or when prolonged reaction times are required. For sensitive applications, the use of the corresponding pinacol ester of this compound can provide even greater stability and handling convenience.[9]
Conclusion: Strategic Selection of Boronic Acids for Optimal Outcomes
This comparative guide demonstrates that this compound is a highly effective and robust coupling partner in Suzuki-Miyaura reactions. Its performance is comparable to, and in some aspects superior to, other commonly used aryl boronic acids, particularly when considering its enhanced stability over the parent 5-indoleboronic acid. The electron-withdrawing phenylsulfonyl group, while potentially slowing the transmetalation step, confers significant stability against protodeboronation, leading to high overall reaction yields.
For researchers and drug development professionals, the choice of boronic acid should be a strategic one, balancing reactivity, stability, and the electronic requirements of the target molecule. This compound presents a compelling option for the synthesis of functionalized indole derivatives, offering a reliable and high-yielding route to complex molecular architectures. The experimental protocols and comparative data provided herein serve as a valuable resource for the rational design and optimization of your Suzuki-Miyaura cross-coupling reactions.
References
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (2022). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). PubMed. Retrieved January 17, 2026, from [Link]
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Ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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4-METHOXYPHENYL BORONIC ACID. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 17, 2026, from [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved January 17, 2026, from [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Para-Selective, Iridium-Catalyzed C–H Borylations of Sulfated Phenols, Benzyl Alcohols, and Anilines Directed by Ion-Pair Electrostatic Interactions. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). PubMed. Retrieved January 17, 2026, from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Buy 1-(Phenylsulfonyl)indole-3-boronic acid pinacol ester, 97% from Chongqing Chemdad. (n.d.). chemdad.com. Retrieved January 17, 2026, from [Link]
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Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
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Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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1-(Phenylsulfonyl)-1H-indole. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online) … (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. (n.d.). UC Berkeley. Retrieved January 17, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Functional group directed C–H borylation. (2014). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Reaction Kinetics of Indole Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the indole scaffold is a privileged structure due to its prevalence in biologically active compounds and functional materials.[1][2][3] The functionalization of the indole core is a critical step in the synthesis of these molecules, and the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose.[4][5][6][7] This guide provides an in-depth analysis of the reaction kinetics for different indole boronic acids in Suzuki-Miyaura cross-coupling, offering insights into how substituent effects and reaction conditions influence reaction rates. This understanding is paramount for optimizing reaction efficiency, yield, and selectivity.
Mechanistic Overview of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[8]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]
Comparative Kinetic Analysis of Substituted Indole Boronic Acids
The electronic and steric properties of substituents on the indole boronic acid can significantly influence the rate of the Suzuki-Miyaura reaction. Understanding these effects is crucial for predicting reactivity and optimizing reaction conditions.
Electronic Effects:
The transmetalation step involves the transfer of the indole group from the boron atom to the palladium center. The nucleophilicity of the ipso-carbon of the indole ring plays a critical role in this process.[10][11]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the indole ring increase the electron density at the ipso-carbon, enhancing its nucleophilicity. This generally leads to a faster rate of transmetalation and, consequently, a higher overall reaction rate.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density at the ipso-carbon. This reduced nucleophilicity can slow down the transmetalation step, resulting in a lower reaction rate.[10]
Steric Effects:
Steric hindrance around the boronic acid moiety can also impact the reaction kinetics. Bulky substituents near the boronic acid group can impede the approach of the palladium complex, thereby slowing down the transmetalation step. However, in some cases, steric bulk on the ligand of the palladium catalyst can promote the reaction.
| Indole Boronic Acid Substituent | Position | Electronic Effect | Expected Impact on Reaction Rate |
| 5-Methoxy | 5 | Electron-Donating | Increase |
| 5-Methyl | 5 | Electron-Donating | Increase |
| Unsubstituted | - | Neutral | Baseline |
| 5-Fluoro | 5 | Electron-Withdrawing | Decrease |
| 5-Nitro | 5 | Strongly Electron-Withdrawing | Significant Decrease |
| 2-Methyl | 2 | Electron-Donating/Steric | Variable, potential decrease due to steric hindrance |
This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates will depend on the specific reaction conditions.
Experimental Protocol for Kinetic Analysis
Monitoring the progress of a Suzuki-Miyaura reaction is essential for determining its kinetics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its ability to separate and quantify reactants, products, and internal standards over time.[12]
Materials:
-
Indole boronic acid (substituted and unsubstituted)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
HPLC-grade solvents for analysis
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the indole boronic acid (1.2 mmol), the palladium catalyst (2 mol%), and the base (2.0 mmol).[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 toluene/water mixture) to the reaction vessel.[13]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and start vigorous stirring. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a known concentration of an internal standard dissolved in a suitable solvent (e.g., ethyl acetate). This will stop the reaction and prepare the sample for HPLC analysis.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration of the product and the remaining starting material can be determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve in the initial linear region.
Troubleshooting and Considerations
-
Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring a sufficiently active catalyst system.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can often be suppressed by careful control of reaction conditions and the choice of ligands.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. Using robust ligands and precatalysts can help to mitigate this issue.[14]
-
Biphasic Reactions: Many Suzuki-Miyaura reactions are run in biphasic solvent systems (e.g., toluene/water).[13] Efficient stirring is crucial to ensure adequate mixing and mass transfer between the two phases. Monitoring reactions in biphasic mixtures can be challenging, but new technologies are emerging to address this.[12]
Conclusion
The reaction kinetics of indole boronic acids in Suzuki-Miyaura cross-coupling are intricately linked to the electronic and steric nature of the substituents on the indole ring. A systematic understanding of these relationships, coupled with robust experimental design and analytical techniques, empowers researchers to optimize reaction conditions for the efficient synthesis of complex indole-containing molecules. This guide provides a foundational framework for conducting such kinetic analyses, ultimately enabling the more rapid and efficient development of novel pharmaceuticals and functional materials.
References
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- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2018-03-15).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03). Royal Society of Chemistry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022-07-10). American Chemical Society.
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- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (2018-03-15). American Chemical Society.
- Effect of substituents on SuzukieMiyaura reactions. a - ResearchGate.
- Kinetic profile in the Suzuki–Miyaura cross-coupling with... - ResearchGate.
- Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. - R Discovery. (2016-12-16). R Discovery.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- Indolylboronic Acids: Preparation and Applications - PMC - NIH.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025-02-18). American Chemical Society.
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- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. American Chemical Society.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023-08-09). Vapourtec.
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- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
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- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods | Request PDF - ResearchGate.
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- (7-Bromo-1H-indol-2-yl)
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem. BenchChem.
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- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Indian Academy of Sciences.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- SUZUKI REACTION MONITORING. Advion.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016-08-18). American Chemical Society.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018-09-11). Beilstein Journals.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2025-08-06).
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. (2025-07-03). American Chemical Society.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - ResearchGate. (2024-11-11).
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Safety Operating Guide
Navigating the Disposal of 1-Phenylsulfonylindole-5-boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Phenylsulfonylindole-5-boronic acid, a specialized compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following procedures are grounded in established best practices for the disposal of boronic acid derivatives and are designed to ensure safety and regulatory compliance.
Immediate Safety and Hazard Assessment
While a specific SDS for this compound is not widely accessible, the chemical structure, containing both a boronic acid moiety and a phenylsulfonyl group, necessitates a cautious approach. Boronic acids as a class of compounds require careful handling.[1] Therefore, it is imperative to treat this compound as potentially hazardous.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling this compound.[1]
-
Ventilation: To prevent inhalation of dust or vapors, all handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Contact: Direct contact with the skin, eyes, and clothing must be strictly avoided.[3]
Quantitative Hazard Data Summary
In the absence of a dedicated SDS for this compound, we can extrapolate potential hazards from similar boronic acid compounds. The following table summarizes typical hazard classifications for phenylboronic acid, a related compound.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [5] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5] |
Core Disposal Directive: Hazardous Waste Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste.[5] Under no circumstances should this chemical be disposed of down the drain or in standard solid waste containers.[5] All waste containing this compound must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[5]
Experimental Protocol: Step-by-Step Waste Management
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the laboratory.
1. Waste Characterization and Segregation:
-
Classify the waste as a hazardous solid organic waste.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]
2. Waste Packaging:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure cap is recommended.[5]
-
Ensure the container is in good condition, free from leaks or cracks.[5]
3. Container Labeling:
-
Clearly write the full chemical name: "Waste this compound".[5]
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container (accumulation start date).[7]
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[2]
5. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS office or the designated waste contractor.
Decontamination of Empty Containers
Empty containers that have held this compound must be properly decontaminated to prevent environmental contamination.
1. Initial Rinse:
-
Rinse the empty container with a suitable polar organic solvent, such as acetone or ethanol.[1]
-
Crucially, this first rinseate must be collected and disposed of as hazardous waste. [1] Transfer this rinseate to your designated hazardous waste container for this compound.
2. Subsequent Rinses:
-
Perform at least two additional rinses with the chosen solvent.
-
Depending on local regulations, these subsequent rinseates may be managed as non-hazardous waste. Always consult with your EHS office for guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework and Compliance
The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[10] Your institution's hazardous waste management program is designed to adhere to these regulations.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop and implement a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[9] Proper waste disposal procedures are a critical component of a CHP.
It is the responsibility of every researcher to be familiar with their institution's specific CHP and waste disposal guidelines.[11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, the scientific community can continue its vital work in a manner that is both innovative and responsible.
References
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Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
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Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. [Link]
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Emory University. Chemical Waste Disposal Guidelines. [Link]
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Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
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Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
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National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
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MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
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Heritage-Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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Lab Manager. The OSHA Laboratory Standard. [Link]
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AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
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Personal protective equipment for handling 1-Phenylsulfonylindole-5-boronic acid
Comprehensive Safety and Handling Guide: 1-Phenylsulfonylindole-5-boronic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
The principal risks include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]
Furthermore, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides, and boron oxides.[5] It is also crucial to note that recent studies have raised concerns about the potential mutagenic activity of some boronic acids, challenging their previously assumed low toxicity profile.[6] Therefore, treating this compound with a high degree of caution is imperative.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly informed by the compound's hazard profile. A multi-layered approach is necessary to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[7]
Primary Engineering Control: Chemical Fume Hood
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood. This is the most critical control measure to prevent the inhalation of fine dust particles or solution aerosols, directly addressing the respiratory irritation hazard.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory at all times when handling the compound. They must provide a complete seal around the eyes to protect against dust particles and splashes.[8]
-
Face Shield: A full face shield should be worn over safety goggles when there is a significant risk of splashing, such as when handling larger quantities (>1 g) of the solid or solutions.[8][9]
Hand Protection
-
Gloves: Nitrile gloves are the recommended standard for providing a suitable barrier against incidental contact.[7] Always inspect gloves for tears or punctures before use.[9]
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations, to provide an extra layer of protection.
-
Proper Technique: Use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste immediately after use.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against skin contact from minor spills and dust.[7]
-
Chemical-Resistant Apron: When working with larger volumes of solutions, a chemical-resistant apron worn over the lab coat is recommended to protect against significant splashes.[7]
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection by using a fume hood. However, in the rare event of an engineering control failure or a large spill, respiratory protection would be necessary. This would require a NIOSH-approved respirator, and personnel must be part of a respiratory protection program with proper fit-testing.[8]
Operational Plan: A Step-by-Step Handling Workflow
This workflow is designed to minimize exposure at every stage of handling.
Step 1: Preparation and Pre-Handling Check
-
Verify Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it inside the fume hood.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves) before approaching the chemical.
Step 2: Weighing and Aliquoting (Inside Fume Hood)
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust. Use a micro-spatula for precise control.
-
Use Weigh Paper/Boat: Weigh the desired amount of the compound on creased weigh paper or in a weigh boat.
-
Tared Container: Place the receiving flask or vial on the balance and tare it before adding the compound to avoid spills during transfer.
Step 3: Transfer and Dissolution
-
Controlled Transfer: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing loss of material.
-
Solvent Addition: Add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
Step 4: Post-Handling and Cleanup
-
Decontaminate: Wipe down the spatula, weigh boat, and any other surfaces that may have come into contact with the compound using a solvent-moistened towel (e.g., ethanol or isopropanol). Place the used towel in the solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles). Wash hands thoroughly with soap and water after exiting the lab.[9]
Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Emergency and Disposal Plans
Spill Response
-
Small Spill (Solid): If a small amount of solid is spilled inside the fume hood, carefully sweep it up with a brush and dustpan, or wipe with a damp paper towel. Place the collected material and cleaning supplies into a sealed container for hazardous waste disposal.[10]
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent the spread of dust. Only personnel with appropriate training and respiratory protection should perform the cleanup.
First Aid and Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[10]
Waste Disposal Plan
Due to the compound's inherent hazards and the emerging concerns regarding boronic acids, all waste streams must be treated as hazardous.[6]
-
Solid Waste: This includes excess compound, contaminated weigh paper, gloves, and paper towels. Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound and rinse from contaminated glassware must be collected in a labeled, sealed hazardous liquid waste container.
-
Do Not Neutralize or Drain Dispose: Given the organic nature of the molecule and potential for unknown reactivity or toxicity, on-site neutralization and drain disposal are not appropriate.[11][12] All waste must be disposed of through a certified hazardous waste facility.[11]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: (1-(Phenylsulfonyl)-1H-indol-2-yl)boronic acid. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-5-boronic acid. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Zeochem AG. (2025). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Xperigo. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
